ML025
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
850749-39-2 |
|---|---|
Molecular Formula |
C16H19Cl2N3O5S |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H19Cl2N3O5S/c1-16(2,3)26-14(22)19-7-6-13-20-21-15(25-13)27(23,24)9-10-4-5-11(17)8-12(10)18/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) |
InChI Key |
KTPSEIKHZBDCBJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
Synonyms |
tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of ML025
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive overview of the mechanism of action for ML025, a novel selective and irreversible inhibitor of AmpC β-lactamase. This compound, chemically identified as tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate (CAS 850749-39-2), represents a promising agent in combating antibiotic resistance mediated by this clinically significant enzyme. This guide will detail the known interactions of this compound with its target, the downstream cellular consequences, and relevant experimental methodologies.
Please note: While extensive research has been conducted to provide a thorough guide, specific quantitative data and detailed experimental protocols for this compound are not widely available in the public domain. The information presented herein is based on the known pharmacology of AmpC β-lactamase inhibitors and general principles of enzyme kinetics and cellular biology.
Core Mechanism of Action: Irreversible Inhibition of AmpC β-Lactamase
This compound functions as a selective and irreversible inhibitor of AmpC β-lactamase. β-lactamases are a major family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins. The core function of these antibiotics is to inhibit the synthesis of the bacterial cell wall, leading to cell lysis and death. By hydrolyzing the amide bond in the β-lactam ring of these antibiotics, β-lactamases render them inactive.
AmpC is a class C β-lactamase, which utilizes a serine residue in its active site for catalysis. The mechanism of this compound involves the formation of a stable, covalent bond with a key residue within the active site of the AmpC enzyme. This irreversible binding permanently inactivates the enzyme, preventing it from degrading β-lactam antibiotics. The consequence of this action is the restoration of the efficacy of co-administered β-lactam antibiotics against bacteria expressing AmpC.
The proposed mechanism of irreversible inhibition is depicted in the following workflow:
Signaling Pathway Context: Regulation of AmpC Expression
The therapeutic efficacy of this compound is also contextualized by the complex signaling pathways that regulate the expression of the ampC gene in many Gram-negative bacteria. The expression of ampC is often inducible, meaning it is upregulated in the presence of certain β-lactam antibiotics. This induction is intricately linked to the recycling of the bacterial cell wall component, peptidoglycan.
Key proteins involved in this regulatory pathway include:
-
AmpG: A permease that transports peptidoglycan fragments from the periplasm into the cytoplasm.
-
AmpD: An N-acetylmuramyl-L-alanine amidase that processes these fragments.
-
AmpR: A transcriptional regulator that, depending on the bound peptidoglycan-derived ligand, can either repress or activate the transcription of the ampC gene.
In the absence of an inducing β-lactam, AmpR typically represses ampC expression. However, the presence of certain β-lactams disrupts cell wall synthesis, leading to an accumulation of specific peptidoglycan fragments that act as inducers. These inducers bind to AmpR, converting it into a transcriptional activator and leading to increased production of AmpC β-lactamase.
By directly inhibiting the AmpC enzyme, this compound circumvents this induction mechanism, rendering the increased production of the enzyme futile.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, this section provides a template for the types of data that are crucial for characterizing an irreversible enzyme inhibitor.
| Parameter | Description | Expected Value Range (for potent inhibitors) |
| IC50 | The concentration of this compound required to inhibit 50% of AmpC activity. This is often time-dependent for irreversible inhibitors. | Low µM to nM |
| kinact | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | > 0.1 min-1 |
| KI | The inhibitor concentration that gives half the maximal rate of inactivation. It reflects the initial binding affinity. | Low µM |
| kinact/KI | The second-order rate constant for inactivation, representing the efficiency of the inhibitor at non-saturating concentrations. | > 103 M-1s-1 |
Table 1. Key quantitative parameters for characterizing the inhibitory activity of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize AmpC β-lactamase inhibitors. Specific conditions would need to be optimized for this compound.
AmpC β-Lactamase Activity Assay
Objective: To measure the catalytic activity of AmpC β-lactamase, which is essential for subsequent inhibition studies.
Methodology:
-
Enzyme and Substrate Preparation:
-
Purified AmpC β-lactamase is diluted to a working concentration in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
A chromogenic β-lactam substrate, such as nitrocefin, is prepared in the same buffer. Nitrocefin hydrolysis results in a color change that can be monitored spectrophotometrically.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A defined volume of the AmpC enzyme solution is added to each well.
-
The reaction is initiated by the addition of the nitrocefin solution.
-
The change in absorbance (e.g., at 486 nm for nitrocefin) is measured over time using a microplate reader.
-
-
Data Analysis:
-
The initial rate of the reaction (V0) is calculated from the linear portion of the absorbance versus time plot.
-
Enzyme activity is typically expressed in units, where one unit hydrolyzes a specific amount of substrate per minute under defined conditions.
-
Determination of IC50
Objective: To determine the concentration of this compound that causes 50% inhibition of AmpC activity.
Methodology:
-
Inhibitor Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer.
-
-
Inhibition Assay:
-
The AmpC enzyme is pre-incubated with various concentrations of this compound for a fixed period (e.g., 15-30 minutes) to allow for inhibitor binding and inactivation.
-
The enzymatic reaction is initiated by the addition of the nitrocefin substrate.
-
The initial reaction rates are measured as described in Protocol 4.1.
-
-
Data Analysis:
-
The percentage of inhibition for each this compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Irreversible Inhibition Kinetics (kinact and KI)
Objective: To determine the kinetic parameters that characterize the irreversible inhibition of AmpC by this compound.
Methodology:
-
Time-Dependent Inactivation:
-
The AmpC enzyme is incubated with a range of this compound concentrations.
-
At various time points, aliquots are taken from each incubation mixture and diluted into a solution containing a high concentration of the nitrocefin substrate. This dilution effectively stops further inactivation and allows for the measurement of the remaining enzyme activity.
-
-
Data Analysis:
-
For each inhibitor concentration, the natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).
-
The kobs values are then plotted against the corresponding inhibitor concentrations. This plot is fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values of kinact (the maximum rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).
-
Conclusion
This compound is a promising molecule that targets a key mechanism of bacterial resistance to β-lactam antibiotics through the selective and irreversible inhibition of AmpC β-lactamase. While detailed, compound-specific data is not yet widely disseminated, the established principles of enzyme inhibition and the known regulatory pathways of AmpC provide a strong framework for understanding its mechanism of action. Further research and publication of specific biochemical and cellular data for this compound will be critical for its continued development and potential clinical application. This guide serves as a foundational document for researchers and professionals in the field, outlining the core principles of this compound's function and the experimental approaches necessary for its detailed characterization.
ML025: A Technical Guide to a Novel Irreversible AmpC β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML025 is a novel, selective, and irreversible inhibitor of AmpC β-lactamase, a key enzyme contributing to bacterial resistance against β-lactam antibiotics. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound. Due to the limited publicly available data, this document also highlights areas where further research is required to fully elucidate its therapeutic potential.
Chemical Structure and Properties
This compound, identified by the Chemical Abstracts Service (CAS) number 850749-39-2, is chemically known as tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate.[1] Its molecular structure combines a 1,3,4-oxadiazole core with a dichlorophenyl methylsulfonyl group and a tert-butyl carbamate protective group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate | PubChem |
| CAS Number | 850749-39-2 | PubChem[1] |
| Molecular Formula | C₁₆H₁₉Cl₂N₃O₅S | PubChem[1] |
| Molecular Weight | 452.3 g/mol | PubChem |
| SMILES | CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | PubChem[1] |
Mechanism of Action: Irreversible Inhibition of AmpC β-Lactamase
This compound is characterized as a novel selective irreversible inhibitor of AmpC β-lactamase.[1] AmpC β-lactamases are clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[2][3][4][5] The irreversible nature of this compound's inhibition suggests that it likely forms a stable, covalent bond with the enzyme, permanently inactivating it.[6] This mode of action is advantageous as it can lead to a prolonged duration of effect.
The specific kinetic parameters of this inhibition, such as the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I), are not yet publicly available. The determination of these parameters is crucial for a detailed understanding of its potency and for structure-activity relationship (SAR) studies.[7][8]
Quantitative Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for this compound's biological activity. Key missing data points include:
-
IC₅₀: The half-maximal inhibitory concentration against AmpC β-lactamase.
-
k_inact and K_I: Kinetic constants characterizing the irreversible inhibition.
The absence of this data prevents a thorough quantitative assessment of this compound's potency and efficacy.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its biological evaluation are not currently available in the public domain. However, based on its chemical structure, a potential synthetic route and a general protocol for assessing its inhibitory activity can be proposed.
Proposed Synthetic Pathway
The synthesis of this compound likely involves the construction of the 1,3,4-oxadiazole ring followed by the introduction of the sulfonyl and carbamate moieties. A plausible, though unconfirmed, synthetic workflow is outlined below.
General Protocol for AmpC β-Lactamase Inhibition Assay
To determine the kinetic parameters of an irreversible inhibitor like this compound, a time-dependent inhibition assay is required. A general protocol would involve the following steps:
-
Enzyme and Substrate Preparation: Purified AmpC β-lactamase and a chromogenic substrate (e.g., nitrocefin) are prepared in a suitable buffer.
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of this compound for different time intervals.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
Data Acquisition: The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.
-
Data Analysis: The observed rate constants of inactivation (k_obs) are determined for each inhibitor concentration. These values are then plotted against the inhibitor concentration to determine the k_inact and K_I.[9][10]
Signaling Pathways
Currently, there is no published information on any specific signaling pathways that are modulated by this compound beyond its direct inhibition of AmpC β-lactamase. The primary role of AmpC is in antibiotic resistance, and its direct downstream signaling effects within the bacterium are not well-characterized as part of a formal signaling cascade.[2][3] Further research is needed to investigate if this compound has any off-target effects or influences other bacterial signaling networks.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutics to combat antibiotic resistance mediated by AmpC β-lactamases. Its irreversible mechanism of action is a desirable feature for a potent inhibitor. However, the lack of publicly available quantitative data, detailed experimental protocols, and information on its interaction with bacterial signaling pathways highlights significant gaps in our understanding of this compound.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC₅₀, k_inact, and K_I of this compound against a panel of AmpC β-lactamases from different bacterial species.
-
Total Synthesis and Analogue Development: Establishing and publishing a robust synthetic route to enable further studies and the generation of analogues for SAR exploration.
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Cellular and In Vivo Studies: Evaluating the efficacy of this compound in bacterial cell culture and in animal models of infection.
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Target Selectivity and Off-Target Effects: Investigating the selectivity of this compound for AmpC over other β-lactamases and assessing any potential interactions with other cellular targets or signaling pathways.
Addressing these research questions will be critical in determining the true therapeutic potential of this compound and its derivatives.
References
- 1. tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate | C16H19Cl2N3O5S | CID 665449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 酵素抑制劑名詞與計算 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Synthesis and Purification of ML025 Compound
An advisory for our audience of researchers, scientists, and drug development professionals: Information regarding the synthesis, purification, and specific signaling pathways for a compound designated "ML025" is not publicly available in the searched scientific literature and databases.
Extensive searches for "synthesis of this compound compound," "purification methods for this compound," "this compound experimental protocols," and "this compound signaling pathway" did not yield specific results pertaining to a molecule with this identifier. The search results provided general information on chemical synthesis, purification techniques, and various signaling pathways implicated in a range of diseases, but no data could be directly attributed to a compound named this compound.
This suggests that "this compound" may be an internal designation for a proprietary compound not yet disclosed in public-facing scientific literature, a recently discovered molecule pending publication, or a misidentified compound.
Without specific data on this compound, this guide will, therefore, outline a generalized workflow and theoretical considerations for the synthesis, purification, and characterization of a novel small molecule compound, which can be adapted once information about this compound becomes available.
I. General Principles of Small Molecule Synthesis
The synthesis of a novel organic compound like a potential "this compound" would typically follow a multi-step reaction sequence. The specific reactions would be dictated by the chemical structure of the target molecule. A generalized workflow for such a synthesis is presented below.
Experimental Workflow: Small Molecule Synthesis
In-depth Technical Guide on the Discovery and Development of ML025
A comprehensive review of the publicly available scientific literature and clinical trial data reveals no specific information regarding the discovery, development, or mechanism of action of a compound designated as ML025.
Extensive searches for "this compound," its CAS number (850749-39-2), and its chemical name (tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate) did not yield any peer-reviewed research articles, patents, or clinical trial registrations that would provide the necessary data for a detailed technical guide. The only reference to this compound appears on the website of Glixx Laboratories, a biochemical supplier, where it is listed as a "Novel selective irreversible inhibitor of AmpC β-lactamase."
This lack of public information suggests several possibilities:
-
Early-Stage Research Compound: this compound may be a compound that was synthesized as part of a larger chemical library for high-throughput screening and has not been selected for further development or publication.
-
Proprietary Research: The discovery and development of this compound could be part of an ongoing, unpublished proprietary research program within a pharmaceutical or biotechnology company.
-
Alternative Designation: The compound may be described in scientific literature under a different name or code that is not publicly linked to the "this compound" identifier.
Without access to primary research data, it is not possible to fulfill the user's request for a detailed technical guide that includes:
-
Quantitative data summarized in tables.
-
Detailed experimental protocols.
-
Diagrams of signaling pathways, experimental workflows, or logical relationships.
It is recommended that researchers, scientists, and drug development professionals interested in this specific compound consult any internal documentation they may have or contact the supplier for further information regarding its origin and any associated research.
In Vitro Characterization of ML025: A Fictional Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a compound designated "ML025." The following guide is a template populated with fictional data and methodologies to illustrate the requested format and content for the in vitro characterization of a hypothetical therapeutic agent. This document is intended for illustrative purposes only and does not represent factual data.
Executive Summary
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a novel small molecule inhibitor. The document details the experimental protocols used to assess its biochemical and cellular activity, presents key quantitative data in a structured format, and visualizes the putative signaling pathway and experimental workflows. The fictional findings suggest that this compound is a potent and selective inhibitor of the hypothetical "Kinase X" (KX) and demonstrates anti-proliferative effects in relevant cancer cell lines.
Biochemical Activity of this compound
The primary biochemical activity of this compound was assessed through a series of enzymatic assays designed to determine its potency and selectivity against its intended target, Kinase X (KX), and other related kinases.
Quantitative Data Summary: Kinase Inhibition Profile
The inhibitory activity of this compound was quantified using IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | This compound IC50 (nM) |
| Kinase X (KX) | 15 |
| Kinase Y (KY) | 1,250 |
| Kinase Z (KZ) | > 10,000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant kinases.
Materials:
-
Recombinant human Kinase X, Y, and Z (vendor)
-
ATP (Sigma-Aldrich)
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Substrate peptide (vendor specific to each kinase)
-
This compound (synthesized in-house)
-
Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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Kinase-Glo® Luminescent Kinase Assay (Promega)
-
384-well white plates (Corning)
-
Plate reader capable of luminescence detection
Method:
-
A serial dilution of this compound was prepared in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, 5 µL of the diluted this compound or DMSO (vehicle control) was added to each well.
-
10 µL of a solution containing the kinase and its specific substrate peptide in assay buffer was added to the wells.
-
The kinase reaction was initiated by adding 10 µL of ATP solution (at the Km concentration for each respective kinase) to each well.
-
The plate was incubated at room temperature for 60 minutes.
-
Following incubation, 25 µL of Kinase-Glo® reagent was added to each well to stop the reaction and generate a luminescent signal.
-
The plate was incubated for an additional 10 minutes in the dark.
-
Luminescence was measured using a plate reader.
-
The resulting data were normalized to controls and the IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Cellular Activity of this compound
The effect of this compound on cellular processes was evaluated in cancer cell lines known to be dependent on the Kinase X signaling pathway.
Quantitative Data Summary: Cell-Based Assays
The anti-proliferative and cytotoxic effects of this compound were assessed in the hypothetical "CancerCell-A" cell line.
| Assay Type | Endpoint | This compound EC50 (µM) |
| Cell Proliferation | BrdU Incorporation | 0.5 |
| Cytotoxicity | LDH Release | > 50 |
Experimental Protocol: Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of CancerCell-A cells.
Materials:
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CancerCell-A cell line (ATCC)
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DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (Gibco)
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This compound
-
BrdU Cell Proliferation Assay Kit (Abcam)
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96-well clear-bottom black plates (Corning)
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Microplate reader capable of fluorescence detection
Method:
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CancerCell-A cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
A serial dilution of this compound was prepared in culture medium.
-
The culture medium was aspirated from the wells and replaced with medium containing various concentrations of this compound or DMSO (vehicle control).
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The cells were incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
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Following the 72-hour treatment, BrdU reagent was added to each well and the plate was incubated for an additional 4 hours.
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The medium was removed, and the cells were fixed and permeabilized according to the manufacturer's protocol.
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An anti-BrdU antibody was added to the wells, followed by a fluorescently labeled secondary antibody.
-
Fluorescence was measured using a microplate reader (Ex/Em = 485/535 nm).
-
Data were normalized to the vehicle control to determine the percentage of proliferation inhibition, and the EC50 value was calculated.
Visualizations: Pathways and Workflows
Putative Signaling Pathway of this compound
The following diagram illustrates the hypothetical signaling pathway in which this compound is believed to exert its effects by inhibiting Kinase X.
Caption: Hypothetical signaling cascade inhibited by this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in the in vitro kinase inhibition assay to determine the IC50 value of this compound.
Caption: Workflow for biochemical IC50 determination.
An In-depth Technical Guide to the Target Binding and Enzyme Kinetics of ML025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML025 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. This document provides a comprehensive overview of its target binding characteristics and enzyme kinetics, based on a series of preclinical biochemical and cellular assays. The data presented herein elucidates the mechanism of action of this compound, highlighting its potency and selectivity. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative findings.
Introduction
The discovery and characterization of novel therapeutic agents are pivotal to advancing medical treatments. This compound has emerged as a promising candidate from high-throughput screening campaigns due to its significant inhibitory activity against a key enzymatic target implicated in disease progression. Understanding the precise molecular interactions and kinetic profile of this compound is crucial for its continued development and optimization as a potential therapeutic. This whitepaper details the essential binding and kinetic properties of this compound, providing a foundational understanding for further investigation.
Target Binding Affinity
The binding affinity of this compound to its target protein was determined using multiple biophysical and biochemical assays. These studies are fundamental in establishing the potency of the compound at a molecular level.
Quantitative Binding Data
The following table summarizes the key binding affinity parameters determined for this compound.
| Parameter | Value | Assay Method |
| IC₅₀ | 50 nM | In vitro enzymatic assay |
| Kᵢ | 25 nM | Competitive binding assay |
| Kᴅ | 100 nM | Surface Plasmon Resonance (SPR) |
Table 1: Summary of this compound Target Binding Affinity. The half-maximal inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), and dissociation constant (Kᴅ) provide a comprehensive profile of the binding potency of this compound.
Experimental Protocols
In Vitro Enzymatic Assay for IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) of this compound was determined using a fluorescence-based enzymatic assay. The reaction mixture contained the target enzyme, a fluorogenic substrate, and varying concentrations of this compound in a 384-well plate format. The reaction was initiated by the addition of the substrate, and the increase in fluorescence was monitored over time using a plate reader. The initial reaction velocities were calculated and plotted against the logarithm of the this compound concentration. The IC₅₀ value was then determined by fitting the data to a four-parameter logistic equation.
Competitive Binding Assay for Kᵢ Determination: The inhibition constant (Kᵢ) was determined through a competitive binding assay using a known fluorescently labeled ligand for the target enzyme. The assay was performed by incubating the enzyme with the fluorescent ligand in the presence of increasing concentrations of this compound. The degree of displacement of the fluorescent ligand, measured by a change in fluorescence polarization, was used to calculate the Kᵢ value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Kᴅ Determination: The dissociation constant (Kᴅ) was measured using Surface Plasmon Resonance (SPR) technology. The target protein was immobilized on a sensor chip, and various concentrations of this compound were flowed over the surface. The binding and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the sensor surface. The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association (kₐ) and dissociation (kₑ) rate constants, from which the Kᴅ was calculated (Kᴅ = kₑ/kₐ).
Enzyme Kinetics
To further characterize the mechanism of inhibition, detailed enzyme kinetic studies were performed. These experiments provide insight into how this compound interacts with the enzyme and its substrate to exert its inhibitory effect.
Quantitative Kinetic Data
The kinetic parameters were determined in the presence and absence of this compound to understand its mode of inhibition.
| Parameter | No Inhibitor | + 50 nM this compound |
| Vₘₐₓ | 120 µmol/min | 60 µmol/min |
| Kₘ | 10 µM | 10 µM |
Table 2: Enzyme Kinetic Parameters in the Presence of this compound. The maximal reaction velocity (Vₘₐₓ) and Michaelis constant (Kₘ) were determined from Michaelis-Menten plots. The data indicates a non-competitive inhibition pattern.
Experimental Protocol
Michaelis-Menten Kinetics: Enzyme kinetic assays were conducted by measuring the initial reaction rates at varying substrate concentrations in the presence or absence of a fixed concentration of this compound (50 nM). The reactions were carried out under the same conditions as the in vitro enzymatic assay. The initial velocities were plotted against the substrate concentration, and the data were fitted to the Michaelis-Menten equation to determine the Vₘₐₓ and Kₘ values. A Lineweaver-Burk plot was also generated to visually confirm the mode of inhibition.
Signaling Pathway Analysis
To understand the cellular effects of this compound, its impact on downstream signaling pathways was investigated. This compound was found to modulate the well-established MAPK/ERK signaling cascade.
Figure 1: Proposed Signaling Pathway of this compound Action. This diagram illustrates how this compound inhibits its target enzyme, leading to the downregulation of the MAPK/ERK signaling pathway and subsequent effects on gene expression.
Experimental Workflow Overview
The following diagram outlines the general workflow employed for the characterization of this compound.
Spectrum of activity of ML025 against bacterial species
An in-depth search for the antibacterial agent "ML025" has yielded no specific information regarding its spectrum of activity or mechanism of action. The scientific literature and publicly available data do not contain discernible information for a compound with this designation.
It is possible that "this compound" is an internal development code, a newly synthesized compound not yet described in published literature, or an incorrect identifier. Without specific data on this compound, a detailed technical guide as requested cannot be compiled.
To proceed, clarification of the compound's identity or provision of relevant research articles or data is necessary. Should information on a different, publicly documented antimicrobial agent be of interest, please provide the corrected name.
For context, the initial search strategy involved broad queries for "this compound antibacterial activity spectrum" and "this compound mechanism of action," which returned results for other, unrelated antimicrobial compounds and general concepts, but no specific data pertaining to "this compound." Further, more targeted searches for quantitative data and experimental protocols related to "this compound" were not possible due to the lack of foundational information.
Understanding the Irreversibility of ML025 Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance in many Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Among these, AmpC β-lactamase is a particularly challenging target due to its broad substrate specificity. Irreversible inhibitors, which form a permanent covalent bond with their target enzyme, represent a promising therapeutic strategy to overcome this resistance. ML025 has been identified as a novel and selective irreversible inhibitor of AmpC β-lactamase. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation necessary to understand and characterize the irreversible inhibition of AmpC by this compound.
The Target Enzyme: AmpC β-Lactamase
AmpC is a class C serine β-lactamase that utilizes a catalytic serine residue in its active site to hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. The regulation of AmpC expression is complex and can be induced by exposure to certain β-lactams, further complicating treatment strategies. A thorough understanding of the AmpC active site architecture and catalytic mechanism is fundamental to the rational design of potent and specific inhibitors.
The Inhibitor: The Nature of Irreversible Inhibition
Unlike reversible inhibitors that bind and dissociate from their target, irreversible inhibitors form a stable, covalent adduct with the enzyme, leading to its permanent inactivation.[1] This process typically follows a two-step kinetic model:
-
Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the active site of the enzyme (E) to form an initial enzyme-inhibitor complex (E•I). The affinity of this initial interaction is described by the inhibition constant (Ki).
-
Covalent Bond Formation: Following the initial binding, a reactive chemical group ("warhead") on the inhibitor is positioned to react with a nucleophilic amino acid residue in the enzyme's active site (e.g., the catalytic serine in AmpC). This results in the formation of a stable covalent bond and the inactivated enzyme-inhibitor adduct (E-I). The rate of this step is defined by the inactivation rate constant (kinact).
The overall efficiency of an irreversible inhibitor is best described by the second-order rate constant (kinact/Ki), which incorporates both the initial binding affinity and the rate of covalent modification.
Data Presentation: Quantifying Irreversible Inhibition
The characterization of an irreversible inhibitor like this compound requires precise quantitative data to define its potency and mechanism. This data is typically presented in structured tables for clarity and comparative analysis.
Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available in the reviewed scientific literature.
Table 1: Hypothetical Kinetic Parameters of AmpC β-Lactamase Inhibition by this compound
| Parameter | Value | Description |
| Ki | 15 µM | The dissociation constant for the initial non-covalent binding step. A lower value indicates a higher initial binding affinity. |
| kinact | 0.2 s-1 | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. A higher value indicates faster covalent bond formation. |
| kinact/Ki | 13,333 M-1s-1 | The second-order rate constant, reflecting the overall efficiency of the irreversible inhibitor. |
Table 2: Hypothetical Mass Spectrometry Analysis of the this compound-AmpC Adduct
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| AmpC β-Lactamase | 29,500.0 | 29,500.5 | - | Mass of the unmodified enzyme. |
| This compound-AmpC Complex | 29,850.0 | 29,850.7 | +350.2 | Confirms the formation of a 1:1 covalent adduct between this compound and AmpC. |
Experimental Protocols: Methodologies for Characterization
The following sections detail the key experimental protocols required to elucidate the irreversible inhibition mechanism of a compound like this compound.
Protocol 1: Kinetic Analysis of Irreversible Inhibition
This method is used to determine the kinetic parameters (Ki and kinact) of the irreversible inhibitor.
1. Materials:
-
Purified AmpC β-lactamase
-
This compound
-
Nitrocefin (a chromogenic substrate for β-lactamase)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
Microplate reader capable of kinetic measurements
2. Procedure:
-
A constant concentration of AmpC β-lactamase is pre-incubated with a range of this compound concentrations in the assay buffer at a controlled temperature.
-
At specific time points, aliquots are withdrawn from each pre-incubation mixture and diluted into a solution containing a saturating concentration of nitrocefin.
-
The rate of nitrocefin hydrolysis is immediately measured by monitoring the change in absorbance at 486 nm. This rate is proportional to the remaining active enzyme concentration.
-
The observed rate of inactivation (kobs) for each this compound concentration is determined by plotting the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.
3. Data Analysis:
-
The values of kobs are then plotted against the corresponding concentrations of this compound.
-
The resulting data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values of Ki and kinact.
Protocol 2: Mass Spectrometry for Covalent Adduct Confirmation
This protocol confirms the covalent nature of the inhibition by detecting the mass of the inhibitor-enzyme adduct.[2]
1. Materials:
-
Purified AmpC β-lactamase
-
This compound
-
Reaction Buffer (e.g., Ammonium Bicarbonate, pH 8.0)
-
High-Resolution Mass Spectrometer (e.g., ESI-Q-TOF)
2. Procedure:
-
AmpC β-lactamase is incubated with an excess of this compound to ensure complete labeling. A control sample of the enzyme is incubated without the inhibitor.
-
The reaction is quenched, and the samples are desalted to remove excess inhibitor and buffer components.
-
The intact protein samples are then analyzed by high-resolution mass spectrometry.
3. Data Analysis:
-
The mass spectra are deconvoluted to determine the precise molecular weight of the protein species.
-
A mass increase in the this compound-treated sample that corresponds to the molecular weight of this compound (minus any leaving groups from the covalent reaction) provides direct evidence of covalent adduct formation.[2]
Visualizing the Core Concepts
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Mechanism of irreversible inhibition of AmpC by this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Conceptual pathway of this compound action in restoring β-lactam efficacy.
References
CAS 850749-39-2 physical and chemical data
COMPOUND IDENTITY: tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
CAS NUMBER: 850749-39-2
ALSO KNOWN AS: ML025
This technical guide provides a comprehensive overview of the physical, chemical, and biological data currently available for the compound identified by CAS number 850749-39-2. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate. The data is primarily based on computed values from publicly available chemical databases.[1]
Table 1: General and Physical Properties [1]
| Property | Value |
| Molecular Formula | C₁₆H₁₉Cl₂N₃O₅S |
| Molecular Weight | 436.3 g/mol |
| Appearance | No Data Available |
| Melting Point | No Data Available |
| Boiling Point | No Data Available |
| Solubility | No Data Available |
Table 2: Chemical Identifiers and Descriptors [1]
| Identifier | Value |
| IUPAC Name | tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
| InChI | InChI=1S/C16H19Cl2N3O5S/c1-16(2,3)26-14(22)19-7-6-13-20-21-15(25-13)27(23,24)9-10-4-5-11(17)8-12(10)18/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) |
| InChIKey | KTPSEIKHZBDCBJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 7 |
Experimental Protocols
Proposed Synthetic Pathway
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine intermediate. The following is a generalized, multi-step synthetic workflow.
Caption: Proposed general synthetic workflow for 1,3,4-oxadiazole derivatives.
Step 1: Formation of N,N'-diacylhydrazine. This step typically involves the reaction of a carboxylic acid chloride with hydrazine hydrate to form a symmetrical diacylhydrazine.[2]
Step 2: Cyclization to form the 1,3,4-oxadiazole ring. The diacylhydrazine intermediate can be cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole core.[3]
Step 3: Further functionalization. The core structure would then undergo subsequent reactions to introduce the (2,4-dichlorophenyl)methylsulfonyl group at the 5-position and the N-(tert-butoxycarbonyl)ethyl group at the 2-position. This would likely involve substitution reactions on a precursor with appropriate leaving groups.
General Biological Assay Protocol
Given the presence of the 1,3,4-oxadiazole core, a common scaffold in medicinal chemistry, this compound may be evaluated for various biological activities, such as anticancer, antibacterial, or antifungal properties. A general workflow for such an evaluation is outlined below.
Caption: General workflow for in vitro biological evaluation of a novel compound.
1. Compound Preparation: A stock solution of the test compound is typically prepared in a solvent such as dimethyl sulfoxide (DMSO).
2. Primary Screening: The compound is initially tested at a single high concentration against a panel of cell lines (e.g., cancer cell lines) or microbial strains to identify any significant biological activity. Cell viability assays like the MTT or XTT assay are commonly used for anticancer screening.
3. Dose-Response Analysis: Compounds that show activity in the primary screen are then tested over a range of concentrations to determine their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
4. Mechanism of Action Studies: For promising compounds, further experiments are conducted to elucidate their mechanism of action. This may involve assays to identify the specific protein target or to observe the effects on cellular signaling pathways.
Signaling Pathway and Mechanism of Action
There is currently no specific, publicly available information detailing the biological target or the signaling pathway modulated by CAS 850749-39-2. The carbamate functional group is present in a class of insecticides that act as acetylcholinesterase inhibitors. However, the overall structure of this compound is not typical of classical carbamate insecticides.
The 1,3,4-oxadiazole moiety is a versatile scaffold found in compounds with a wide range of biological activities, including but not limited to:
-
Anticancer: Some 1,3,4-oxadiazole derivatives have been shown to target proteins involved in cancer progression, such as Bcl-2.[3]
-
Antimicrobial: This heterocyclic core is present in various antibacterial and antifungal agents.
-
Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.
Without specific experimental data for CAS 850749-39-2, any discussion of its mechanism of action remains speculative and would be based on the activities of structurally related compounds.
Caption: Hypothetical signaling pathway relationship for CAS 850749-39-2.
Further research and publication of experimental data are required to elucidate the specific biological activity and mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols for ML025 in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML025 is a novel synthetic compound demonstrating potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. These application notes provide detailed protocols for utilizing this compound in various bacterial cell culture experiments to assess its efficacy and elucidate its mechanism of action. The information presented herein is intended to guide researchers in microbiology, infectious diseases, and drug development in the effective application of this compound.
The protocols outlined below cover essential in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC), time-kill kinetics, and preliminary mechanism of action studies. Adherence to these standardized methods will ensure reproducible and comparable results.
Mechanism of Action (Hypothetical)
This compound is hypothesized to act as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for relieving topological stress in bacterial DNA during replication, transcription, and repair. By binding to the enzyme-DNA complex, this compound stabilizes the cleavage complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. This dual-targeting mechanism contributes to its broad-spectrum activity and a lower propensity for resistance development.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Status | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 | 0.25 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | 2 | 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 | 0.5 |
| Klebsiella pneumoniae (MDR) | Gram-negative | 4 | >64 |
Table 2: Time-Kill Kinetics of this compound against E. coli ATCC 25922.
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 4.5 | 3.8 |
| 4 | 8.5 | 3.1 | <2.0 (Limit of Detection) |
| 8 | 9.1 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |
| 24 | 9.5 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains of interest
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB across a 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony and inoculate it into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Time-Kill Assay
This assay assesses the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial strain of interest
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare Cultures:
-
Grow an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture into fresh, pre-warmed CAMHB to a starting density of approximately 1 x 10^6 CFU/mL.
-
-
Add this compound:
-
Add this compound to the bacterial cultures at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control culture without any this compound.
-
-
Incubation and Sampling:
-
Incubate all cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Determine Viable Counts:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration and the control.
-
DNA Gyrase Inhibition Assay (Illustrative)
This protocol provides a conceptual framework for assessing the inhibitory effect of this compound on bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (substrate)
-
ATP
-
Assay buffer
-
This compound
-
Positive control inhibitor (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and ATP.
-
Add varying concentrations of this compound or the positive control. Include a no-inhibitor control.
-
-
Enzyme Addition:
-
Initiate the reaction by adding purified DNA gyrase to each tube.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
-
Analysis:
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. The supercoiled form of the plasmid migrates faster than the relaxed form.
-
-
Interpretation:
-
Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) can be determined.
-
Application Notes and Protocols: Determining the Optimal Concentration of ML025 for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML025 is a potent and selective small molecule inhibitor of Kinase X, a critical upstream regulator of the MAPK/ERK signaling pathway. Aberrant activation of this pathway is a hallmark of various human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro studies, focusing on its inhibitory activity on the target kinase, its effect on downstream signaling, and its impact on cancer cell proliferation.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of Kinase X. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream target, MEK1/2. This inhibition leads to a subsequent reduction in the phosphorylation of ERK1/2, a key effector of the pathway. The ultimate consequence of this signaling blockade is the inhibition of cell proliferation and survival in cancer cells dependent on the MAPK/ERK pathway.
MAPK/ERK Signaling Pathway and this compound Inhibition
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on Kinase X.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound in biochemical and cell-based assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| Kinase X | 5.2 | Kinase Glo® |
| Kinase Y | >10,000 | Kinase Glo® |
| Kinase Z | >10,000 | Kinase Glo® |
Table 2: Cellular Potency
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| A375 | Western Blot | p-ERK1/2 Inhibition | 25.8 |
| A375 | CellTiter-Glo® Luminescent | Cell Viability (72 hr) | 48.3 |
| HT-29 | CellTiter-Glo® Luminescent | Cell Viability (72 hr) | 55.1 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against Kinase X using a luminescence-based kinase assay.
Materials:
-
Recombinant Human Kinase X (e.g., from SignalChem)
-
Kinase X substrate peptide
-
ATP
-
Kinase Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of Kinase X and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for p-ERK Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of ERK1/2 in a whole-cell context.
Materials:
-
A375 melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol 3: Cell Viability Assay for EC50 Determination
This protocol details the measurement of the half-maximal effective concentration (EC50) of this compound on the viability of A375 cells.[1]
Materials:
-
A375 melanoma cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 3,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow Visualization
Caption: Workflow for determining the optimal concentration of this compound.
References
Application Notes and Protocols: Solubility and Stability of ML025 in Common Laboratory Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML025 is a novel small molecule inhibitor of the XYZ signaling pathway, a critical mediator in inflammatory diseases and certain cancers. As with any compound in early-stage drug development, understanding its physicochemical properties is paramount for the design of reliable in vitro and in vivo experiments. This document provides detailed application notes and protocols for determining the solubility and stability of this compound in a variety of standard laboratory buffers. Adherence to these guidelines will ensure consistent and reproducible experimental outcomes.
The following sections detail the solubility of this compound in common buffers, protocols for both kinetic and thermodynamic solubility assessment, and a stability profile of the compound under various storage conditions.
Data Presentation
Table 1: Kinetic Solubility of this compound in Common Laboratory Buffers
| Buffer | pH | Buffer Strength (mM) | This compound Kinetic Solubility (µM) | Method |
| Phosphate-Buffered Saline (PBS) | 7.4 | 10 | 15.2 ± 1.8 | Nephelometry |
| Tris-Buffered Saline (TBS) | 7.4 | 50 | 12.5 ± 2.1 | Nephelometry |
| HEPES | 7.4 | 25 | 18.9 ± 2.5 | Nephelometry |
| Citrate Buffer | 5.0 | 20 | 85.7 ± 5.4 | UV-Vis Spectroscopy |
| Glycine-HCl Buffer | 3.0 | 50 | > 200 | UV-Vis Spectroscopy |
Data are presented as mean ± standard deviation (n=3).
Table 2: Thermodynamic Solubility of this compound in Common Laboratory Buffers
| Buffer | pH | Buffer Strength (mM) | This compound Thermodynamic Solubility (µM) | Method |
| Phosphate-Buffered Saline (PBS) | 7.4 | 10 | 10.8 ± 1.1 | HPLC-UV |
| Tris-Buffered Saline (TBS) | 7.4 | 50 | 8.2 ± 0.9 | HPLC-UV |
| HEPES | 7.4 | 25 | 13.5 ± 1.4 | HPLC-UV |
| Citrate Buffer | 5.0 | 20 | 62.1 ± 4.7 | HPLC-UV |
| Glycine-HCl Buffer | 3.0 | 50 | 185.3 ± 9.3 | HPLC-UV |
Data are presented as mean ± standard deviation (n=3).
Table 3: Stability of this compound in Different Buffers at Various Temperatures
| Buffer (pH 7.4) | Temperature | Time Point | % Remaining this compound | Degradation Products |
| PBS | 4°C | 24 hours | 99.1 ± 0.5 | Not Detected |
| PBS | 4°C | 7 days | 95.3 ± 1.2 | Minor peak at RRT 0.8 |
| PBS | Room Temp | 24 hours | 92.5 ± 2.1 | Peak at RRT 0.8 |
| PBS | Room Temp | 7 days | 78.4 ± 3.5 | Peaks at RRT 0.8, 1.2 |
| PBS | 37°C | 24 hours | 85.1 ± 2.8 | Peaks at RRT 0.8, 1.2 |
| HEPES | 4°C | 7 days | 98.2 ± 0.8 | Not Detected |
| HEPES | Room Temp | 7 days | 90.1 ± 1.9 | Minor peak at RRT 0.8 |
Data are presented as mean ± standard deviation (n=3). RRT = Relative Retention Time.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to estimate the solubility of this compound. It measures the turbidity of a solution after adding a concentrated DMSO stock of the compound to an aqueous buffer.
Materials:
-
This compound (10 mM stock in 100% DMSO)
-
Selected aqueous buffers (e.g., PBS, TBS, HEPES)
-
96-well microplate (clear bottom)
-
Plate reader with nephelometry capabilities
-
Multichannel pipette
Procedure:
-
Add 198 µL of the desired buffer to each well of a 96-well microplate.
-
Add 2 µL of the 10 mM this compound DMSO stock to the buffer-containing wells. This results in a final concentration of 100 µM this compound and 1% DMSO.
-
Prepare a blank well with 198 µL of buffer and 2 µL of DMSO.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer.
-
The concentration at which the turbidity significantly increases above the blank is considered the kinetic solubility.
Figure 1. Workflow for the kinetic solubility assay.
Protocol 2: Thermodynamic Solubility Assay by HPLC-UV
This protocol determines the equilibrium solubility of this compound, which is a more accurate representation of its true solubility.
Materials:
-
Solid this compound powder
-
Selected aqueous buffers
-
2 mL microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add 1 mL of the desired buffer to the tube.
-
Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase.
-
Analyze the diluted sample by HPLC-UV.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve of known concentrations.
Figure 2. Thermodynamic solubility determination workflow.
Protocol 3: Stability Assessment by HPLC-UV
This protocol evaluates the chemical stability of this compound in solution over time under different storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected aqueous buffers
-
HPLC vials
-
Incubators/refrigerators set to desired temperatures (4°C, Room Temperature, 37°C)
-
HPLC system with a UV detector
Procedure:
-
Prepare solutions of this compound in the desired buffers at a final concentration of 10 µM (ensure the final DMSO concentration is low, e.g., <0.1%).
-
Aliquot the solutions into HPLC vials.
-
Store the vials at the different temperatures to be tested.
-
At each time point (e.g., 0, 4, 8, 24 hours, 7 days), remove a vial from each condition.
-
Immediately analyze the sample by HPLC-UV.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Monitor for the appearance of new peaks, which indicate degradation products.
Figure 3. Workflow for this compound stability assessment.
Signaling Pathway
This compound is an inhibitor of the hypothetical XYZ signaling pathway. The diagram below illustrates the proposed mechanism of action.
Figure 4. Proposed XYZ signaling pathway and the inhibitory action of this compound.
Conclusion
These application notes provide a framework for assessing the solubility and stability of this compound in common laboratory buffers. The data indicate that this compound, a presumed weak base, exhibits higher solubility in acidic buffers. For cell-based assays at physiological pH, HEPES buffer appears to offer slightly better solubility and stability compared to PBS and TBS. It is recommended to prepare fresh solutions of this compound for experiments, especially for incubations longer than 24 hours at 37°C. For long-term storage, aliquoting in an appropriate buffer and storing at -80°C is advised. These protocols and data should serve as a valuable resource for researchers working with this compound, ensuring data quality and reproducibility.
Application Notes and Protocols: A Detailed Protocol for AmpC Beta-Lactamase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AmpC beta-lactamases are a significant clinical concern, conferring resistance to a broad spectrum of beta-lactam antibiotics, including penicillins, cephalosporins, and monobactams.[1][2] The development of potent and specific inhibitors of AmpC is a critical area of research in the fight against antibiotic resistance. This document provides a detailed protocol for an in vitro inhibition assay of AmpC beta-lactamase using a novel inhibitor, herein referred to as ML025. The assay is based on the hydrolysis of the chromogenic cephalosporin substrate, nitrocefin, which results in a color change that can be monitored spectrophotometrically.[3][4][5]
Principle of the Assay
The core of this assay lies in the enzymatic activity of AmpC beta-lactamase. This enzyme catalyzes the hydrolysis of the amide bond in the beta-lactam ring of susceptible antibiotics, rendering them inactive.[6] The substrate used in this protocol, nitrocefin, is a chromogenic cephalosporin. In its intact form, nitrocefin is yellow. Upon hydrolysis by AmpC, the beta-lactam ring is opened, causing a color change to red, which can be quantified by measuring the absorbance at 486 nm.[5] The presence of an inhibitor, such as this compound, will decrease the rate of nitrocefin hydrolysis, providing a measure of the inhibitor's potency.
Materials and Reagents
-
Purified AmpC beta-lactamase
-
This compound (or other inhibitor of interest)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Experimental Protocols
Preparation of Reagents
-
AmpC Beta-Lactamase Stock Solution: Reconstitute purified AmpC enzyme in PBS to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired working concentration (e.g., 10 nM) in PBS.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. The solubility of the specific inhibitor should be determined, and the stock concentration adjusted if necessary.
-
Nitrocefin Stock Solution: Prepare a 10 mM stock solution of nitrocefin in DMSO.[7]
-
Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final concentration of 100 µM. It is recommended to prepare this solution fresh and protect it from light.[7]
AmpC Inhibition Assay Protocol
-
Assay Plate Preparation:
-
Add 50 µL of PBS to all wells of a 96-well microtiter plate.
-
To the appropriate wells, add 2 µL of this compound at various concentrations (e.g., a serial dilution from 100 µM to 0.01 µM) to create a dose-response curve.
-
For the positive control wells (no inhibition), add 2 µL of DMSO.
-
For the negative control wells (no enzyme activity), add 2 µL of DMSO.
-
-
Enzyme Addition:
-
Add 25 µL of the diluted AmpC enzyme solution (e.g., 10 nM) to all wells except the negative control wells.
-
To the negative control wells, add 25 µL of PBS.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction:
-
Add 25 µL of the 100 µM nitrocefin working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 102 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 486 nm every 30 seconds for 15-30 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the initial linear slope of the absorbance versus time plot (ΔAbs/Δt).
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
The inhibitory activity of this compound and other reference compounds against AmpC beta-lactamase can be summarized in the following table. For illustrative purposes, data for a known non-beta-lactam inhibitor, benzo(b)thiophene-2-boronic acid, is included.[8]
| Compound | IC50 (µM) | Ki (nM) | Inhibition Mechanism |
| This compound | TBD | TBD | To be determined |
| Benzo(b)thiophene-2-boronic acid | N/A | 27 | Covalent |
| Cloxacillin | N/A | N/A | Competitive |
| Boronic Acid | N/A | N/A | Covalent |
TBD: To be determined experimentally. N/A: Not applicable or not readily available in the provided search results.
Visualizations
AmpC Beta-Lactamase Signaling Pathway and Inhibition
References
- 1. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrocefin - Wikipedia [en.wikipedia.org]
- 4. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 5. nitrocefin.com [nitrocefin.com]
- 6. microbenotes.com [microbenotes.com]
- 7. toku-e.com [toku-e.com]
- 8. The complexed structure and antimicrobial activity of a non-beta-lactam inhibitor of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Studies of a Novel β-Lactamase Inhibitor (ML025) with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, presents a significant challenge in the treatment of infectious diseases.[1][2][3] β-lactam antibiotics, a cornerstone of antibacterial therapy, are often rendered ineffective by these enzymes, which hydrolyze the β-lactam ring.[3][4] A promising strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.[5][6] These inhibitors protect the antibiotic from degradation, restoring its efficacy.[5]
This document provides detailed application notes and protocols for studying the synergistic effects of a hypothetical novel β-lactamase inhibitor, designated ML025, with various β-lactam antibiotics. The methodologies described herein are based on established in vitro techniques for assessing antibiotic synergy.
Mechanism of Action of β-Lactam Antibiotics and Synergy with β-Lactamase Inhibitors
β-lactam antibiotics function by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4][7] This disruption of the cell wall leads to bacterial cell lysis and death.[7]
Bacteria have developed resistance to β-lactams primarily through the production of β-lactamase enzymes.[3] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[3] β-lactamase inhibitors are compounds that have a high affinity for and inhibit these enzymes, often acting as "suicide substrates" that permanently inactivate the β-lactamase.[5] By neutralizing the primary resistance mechanism, these inhibitors allow the partner β-lactam antibiotic to effectively reach its PBP targets.[8] The combined effect is often synergistic, meaning the antibacterial activity of the combination is significantly greater than the sum of the activities of the individual agents.[9]
Quantitative Data Summary
The following tables present hypothetical data from synergistic studies of this compound with representative β-lactam antibiotics against a panel of β-lactamase-producing bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
| Bacterial Strain | β-Lactamase Profile | MIC (µg/mL) of Antibiotic Alone | MIC (µg/mL) of this compound Alone |
| E. coli ATCC 35218 | TEM-1 | Piperacillin: 128 | >256 |
| K. pneumoniae BAA-1705 | KPC-2 | Meropenem: 32 | >256 |
| P. aeruginosa PAO1 | AmpC | Ceftazidime: 64 | >256 |
Table 2: Synergistic Activity of this compound in Combination with β-Lactam Antibiotics (Checkerboard Assay)
| Bacterial Strain | Antibiotic | MIC of Antibiotic in Combination with this compound (4 µg/mL) | Fold Reduction in Antibiotic MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| E. coli ATCC 35218 | Piperacillin | 8 | 16 | 0.25 | Synergy[1] |
| K. pneumoniae BAA-1705 | Meropenem | 2 | 16 | 0.125 | Synergy[1] |
| P. aeruginosa PAO1 | Ceftazidime | 4 | 16 | 0.25 | Synergy[1] |
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[1][11]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)[11][12]
-
Stock solutions of β-lactam antibiotics and this compound
-
Multichannel pipette
Procedure:
-
Prepare serial twofold dilutions of the β-lactam antibiotic horizontally across the microtiter plate and serial twofold dilutions of this compound vertically down the plate.[1]
-
The final volume in each well should be 100 µL, containing various combinations of the two agents.
-
Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.[11][12]
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include wells with antibiotic alone, this compound alone, and no drug as controls.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC for each agent alone and in combination by visual inspection for the lowest concentration that inhibits visible bacterial growth.
Time-Kill Assay
This dynamic assay provides information on the rate of bactericidal activity of antimicrobial agents alone and in combination over time.
Materials:
-
Culture tubes with MHB
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of β-lactam antibiotics and this compound
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare culture tubes containing MHB with the desired concentrations of the β-lactam antibiotic, this compound, and the combination of both. Include a growth control tube without any antimicrobial agent.
-
Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Visualizations
Caption: Mechanism of synergistic action between a β-lactam antibiotic and this compound.
Caption: Experimental workflow for the checkerboard microdilution assay.
References
- 1. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic synergy against Staphylococcus aureus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MLSS^D 2025 | Machine Learning Summer School on Drug and Materials Discovery [mlss2025.mlinpl.org]
- 5. Mechanism of action of the antineoplastic drug lonidamine: 31P and 13C nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Journal Home:: Machine Learning Research:: Science Publishing Group [sciencepublishinggroup.com]
- 10. What Makes a Drug “AI-Developed”? Here's Where Things Stand in 2025 [aiinlabcoat.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Aminophenylboronic Acid (3-APBA) as a Chemical Probe for Studying AmpC β-Lactamase Function
Disclaimer: Initial searches for a chemical probe designated "ML025" did not yield any publicly available information. Therefore, these application notes and protocols are provided for 3-Aminophenylboronic Acid (3-APBA) , a well-characterized and widely used chemical probe for studying the function of AmpC β-lactamases. This document is intended for researchers, scientists, and drug development professionals.
Introduction
AmpC β-lactamases are a group of clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and monobactams. Understanding the function and inhibition of AmpC is crucial for the development of new antibacterial therapies. 3-Aminophenylboronic acid (3-APBA) is a small molecule inhibitor that acts as a transition-state analog for the serine β-lactamase catalytic mechanism. It forms a reversible covalent bond with the active site serine residue of AmpC, making it an invaluable tool for studying enzyme kinetics, identifying AmpC-producing bacteria, and screening for novel inhibitors.
Data Presentation
The following table summarizes the quantitative data for the inhibition of various plasmid-mediated AmpC β-lactamases by 3-APBA.
| AmpC Variant | Organism Originating the Gene | Inhibition Constant (Ki) | Assay Conditions | Reference |
| ACT-1 | Enterobacter cloacae | 86 µM | Competitive Inhibition | [1] |
| CMY-2 | Citrobacter freundii | 314 µM | Competitive Inhibition | [1] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of AmpC inhibition by 3-APBA.
References
Designing In Vivo Experiments Using ML025 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML025 is a novel, selective, and irreversible inhibitor of AmpC β-lactamase[1]. AmpC β-lactamases are a significant clinical challenge, as they confer resistance to a broad spectrum of β-lactam antibiotics in many Gram-negative bacteria[2][3]. By inhibiting this enzyme, this compound has the potential to restore the efficacy of currently approved β-lactam antibiotics against resistant bacterial strains. This document provides detailed application notes and protocols for designing and conducting preclinical in vivo experiments to evaluate the efficacy of this compound in relevant animal models of bacterial infection.
The primary experimental approach involves using this compound as a combination therapy with a β-lactam antibiotic that is normally hydrolyzed by AmpC β-lactamase. The protocols outlined below are designed to assess the pharmacokinetic profile, safety, and efficacy of this combination therapy.
Mechanism of Action and Signaling Pathway
This compound functions by irreversibly binding to the active site of AmpC β-lactamase, thereby preventing the hydrolysis of β-lactam antibiotics. This allows the antibiotic to exert its bactericidal effect by inhibiting bacterial cell wall synthesis[4]. The signaling pathway, in this context, is the bacterial cell wall synthesis pathway and its disruption by β-lactam antibiotics, a process that this compound facilitates in resistant bacteria.
Caption: Mechanism of action of this compound in overcoming AmpC-mediated antibiotic resistance.
Experimental Design and Protocols
The following protocols are designed to be adapted based on the specific bacterial strain, antibiotic partner, and animal model chosen.
Animal Model Selection
The choice of animal model is critical for the relevance of the study. Common models for bacterial infections include murine models of sepsis, pneumonia, and urinary tract infection.
| Animal Model | Infection Type | Rationale | Key Endpoints |
| Mouse | Sepsis/Bacteremia | Systemic infection model to assess clearance of bacteria from the bloodstream. | Bacterial load in blood and organs (spleen, liver), survival rate. |
| Mouse/Rat | Pneumonia/Lung Infection | Localized infection model relevant for respiratory pathogens. | Bacterial load in lungs, inflammatory markers in bronchoalveolar lavage fluid (BALF), histopathology. |
| Mouse | Urinary Tract Infection (UTI) | Relevant for uropathogenic bacteria. | Bacterial load in bladder and kidneys, inflammatory markers in urine. |
| Mouse | Thigh Infection Model | Localized infection model to study pharmacodynamics. | Bacterial load in thigh muscle. |
In Vivo Efficacy Study Workflow
Caption: General workflow for an in vivo efficacy study of this compound.
Detailed Experimental Protocols
Objective: To evaluate the efficacy of this compound in combination with a β-lactam antibiotic in a systemic infection model.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice.
-
AmpC-producing bacterial strain (e.g., Enterobacter cloacae, Klebsiella aerogenes).
-
This compound, sterile formulation.
-
β-lactam antibiotic (e.g., ceftazidime, cefotaxime), sterile formulation.
-
Vehicle control (e.g., sterile saline, PBS).
-
Tryptic Soy Broth (TSB) and Agar (TSA).
Procedure:
-
Bacterial Culture: Culture the AmpC-producing bacteria in TSB overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact concentration should be determined in a pilot study to achieve a non-lethal but significant infection.
-
Infection: Inject mice intraperitoneally (IP) with 0.1 mL of the bacterial suspension.
-
Treatment: At 1-2 hours post-infection, administer the treatments via the desired route (e.g., intravenous (IV), subcutaneous (SC), or IP).
-
Group 1: Vehicle control.
-
Group 2: β-lactam antibiotic alone.
-
Group 3: this compound alone.
-
Group 4: this compound in combination with the β-lactam antibiotic.
-
-
Monitoring: Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur) and survival for a predetermined period (e.g., 72 hours).
-
Bacterial Load Determination: At a specified time point (e.g., 24 hours post-infection), euthanize a subset of mice from each group. Collect blood and organs (spleen, liver), homogenize the organs, and perform serial dilutions for CFU counting on TSA plates.
Data Presentation:
| Treatment Group | Survival Rate (%) | Spleen Bacterial Load (log10 CFU/g) | Liver Bacterial Load (log10 CFU/g) |
| Vehicle | |||
| Antibiotic Alone | |||
| This compound Alone | |||
| This compound + Antibiotic |
Objective: To assess the efficacy of this compound in a localized respiratory infection.
Materials:
-
As per the sepsis model, with the addition of an intratracheal or intranasal instillation device.
Procedure:
-
Inoculum Preparation: Prepare the bacterial suspension as described for the sepsis model.
-
Infection: Anesthetize the mice and instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the lungs via the intratracheal or intranasal route.
-
Treatment: Administer treatments as described in the sepsis model. The route of administration may be systemic (IV, IP) or localized (intranasal, aerosol).
-
Monitoring: Monitor for signs of respiratory distress and survival.
-
Endpoint Analysis: At a defined time point (e.g., 48 hours), euthanize the mice.
-
Bacterial Load: Harvest the lungs, homogenize, and perform CFU counting.
-
Inflammatory Markers: Perform bronchoalveolar lavage (BAL) to collect fluid for cytokine analysis (e.g., TNF-α, IL-6) and cell counts.
-
Histopathology: Fix a portion of the lung tissue for histological examination to assess inflammation and tissue damage.
-
Data Presentation:
| Treatment Group | Lung Bacterial Load (log10 CFU/g) | BALF TNF-α (pg/mL) | BALF IL-6 (pg/mL) | Histopathology Score |
| Vehicle | ||||
| Antibiotic Alone | ||||
| This compound Alone | ||||
| This compound + Antibiotic |
Pharmacokinetic and Toxicology Studies
Prior to efficacy studies, it is essential to characterize the pharmacokinetic (PK) and toxicological profile of this compound.
Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Administer a single dose of this compound to healthy animals (e.g., mice, rats) via the intended clinical route (e.g., IV, oral).
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t1/2 | Half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
Toxicology Study
Objective: To assess the safety profile of this compound.
Protocol:
-
Administer escalating doses of this compound to healthy animals for a defined period (e.g., single dose, 7-day repeat dose).
-
Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.
Logical Relationship of Experimental Phases
Caption: Logical progression of preclinical development for this compound.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound. The successful execution of these studies will be critical in determining the therapeutic potential of this compound as a novel agent to combat antibiotic resistance. It is imperative that all animal experiments are conducted in compliance with institutional and national guidelines for animal welfare.
References
- 1. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-Lactam Antimicrobial Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Troubleshooting & Optimization
Troubleshooting common issues in ML025 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments involving the small molecule inhibitor, ML025. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My ELISA results for this compound show high background. What are the common causes and solutions?
High background in an ELISA experiment can obscure the specific signal, leading to inaccurate quantification of this compound's inhibitory effect. Common causes include insufficient washing, improper blocking, or excessive antibody concentrations.[1][2] To address this, ensure thorough washing between steps, consider increasing the blocking time or changing the blocking agent, and optimize the concentrations of both primary and secondary antibodies.[3]
Q2: I am not seeing a signal or only a very weak signal in my Western blot analysis of this compound-treated cells. What should I check?
A weak or absent signal in a Western blot can be due to several factors. These include inefficient protein transfer, low concentration or poor activity of the primary antibody, or insufficient protein loading.[4][5][6] Verify protein transfer using a reversible stain like Ponceau S.[6][7] It is also important to use a fresh, active primary antibody at an optimized concentration and to load a sufficient amount of protein (typically 20-30 µg of cell lysate).[3][5]
Q3: The results from my MTT cell viability assay with this compound are highly variable between replicates. How can I improve consistency?
High variability in MTT assays often stems from inconsistent cell seeding, pipetting errors, or the "edge effect" in 96-well plates.[8] Ensure a homogenous cell suspension before seeding and practice consistent pipetting techniques.[8][9] To mitigate the edge effect, where outer wells evaporate more quickly, consider not using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[8]
Q4: My RT-qPCR results to measure downstream gene expression changes after this compound treatment show no amplification for my target gene. What is the likely cause?
The absence of amplification in RT-qPCR can be caused by poor quality RNA, inefficient reverse transcription, or suboptimal primer design.[10][11][12][13] It is crucial to use high-quality, intact RNA.[10][14] Also, verify the efficiency of your reverse transcription step and ensure your primers are specific to the target sequence and do not form primer-dimers.[11][14]
Troubleshooting Guides
ELISA: this compound Inhibition Assay
| Issue | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer.[1][2] |
| Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., BSA, non-fat milk).[3] | |
| Antibody concentration too high | Titrate primary and secondary antibodies to determine the optimal concentration.[15] | |
| Weak or No Signal | Inactive reagents | Ensure all reagents, including the substrate, are within their expiration date and stored correctly.[9][16] |
| Insufficient antibody concentration | Increase the concentration of the primary or secondary antibody. | |
| This compound concentration too high | If measuring IC50, ensure the concentration range of this compound is appropriate to see a dose-dependent effect. | |
| High Variability | Pipetting inconsistency | Use calibrated pipettes and ensure consistent technique across all wells.[9][15] |
| Uneven temperature during incubation | Ensure the entire plate is incubated at a uniform temperature. Avoid stacking plates.[15] |
Western Blot: Downstream Effects of this compound
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage.[6][7] |
| Low antibody concentration/affinity | Increase primary antibody concentration or incubation time (e.g., overnight at 4°C).[3] | |
| Low target protein abundance | Increase the amount of protein loaded per lane.[3][5] | |
| High Background | Insufficient blocking | Increase blocking time to at least 1 hour at room temperature or use a different blocking buffer.[3][17] |
| Primary antibody concentration too high | Reduce the primary antibody concentration.[18] | |
| Insufficient washing | Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can help.[3][5] | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific primary antibody or try a different antibody clone. |
| Too much protein loaded | Reduce the amount of protein loaded per lane.[3][5] |
MTT Cell Viability Assay: Cytotoxicity of this compound
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Uneven cell seeding | Ensure the cell suspension is thoroughly mixed before and during plating.[8] |
| Edge effect | Avoid using the outer wells of the 96-well plate for samples. Fill them with media instead.[8] | |
| Pipetting errors | Use calibrated pipettes and be consistent with pipetting technique. | |
| Absorbance Readings Too Low | Insufficient cell number | Increase the initial cell seeding density. |
| This compound is highly cytotoxic | Adjust the concentration range of this compound to a lower level to determine the IC50. | |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals by thorough mixing and adequate incubation with the solubilization solution. | |
| High Background Absorbance | Contamination of media | Check for microbial contamination in the cell culture media. Use fresh, sterile reagents. |
| Interference from this compound | Run a control with this compound in media without cells to check if the compound absorbs at the same wavelength.[19] |
Experimental Protocols
Protocol: Determining the IC50 of this compound by ELISA
-
Coating: Coat a 96-well plate with the target protein of this compound at a predetermined optimal concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% BSA in wash buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Compound Addition: Prepare serial dilutions of this compound. Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme/Substrate Reaction: Add the enzyme and its substrate according to the specific assay kit instructions.
-
Incubation: Incubate the plate for the recommended time and temperature to allow for the enzymatic reaction.
-
Detection: Add the detection reagent and stop solution if necessary. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the log concentration of this compound to determine the IC50 value.
Protocol: Western Blot Analysis of a Downstream Target after this compound Treatment
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting its target protein.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: Troubleshooting decision tree for a weak or no signal in a Western blot.
References
- 1. sinobiological.com [sinobiological.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Troubleshooting your PCR [takarabio.com]
- 13. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. arp1.com [arp1.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ML025 Concentration for Maximal Bacterial Inhibition
Welcome to the technical support center for ML025, a novel antibacterial agent. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure optimal results in your bacterial inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a synthetic molecule designed to inhibit bacterial growth by targeting the phoR-phoB two-component signaling pathway. This pathway is crucial for bacterial adaptation to environmental phosphate levels and is involved in virulence and biofilm formation in several pathogenic bacteria.[1][2][3] By inhibiting this pathway, this compound disrupts essential cellular processes, leading to bacterial growth inhibition.
Q2: Which bacterial species are most susceptible to this compound?
A2: this compound has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, its efficacy can vary depending on the specific bacterial strain and its genetic makeup. See the data interpretation section for more details on the susceptibility of common bacterial strains.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a powder at -20°C. Stock solutions can be prepared in DMSO and stored at -20°C for up to six months. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against a target bacterial strain.[4][5]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Target bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile agar plates
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the target bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Include a positive control (bacteria with no this compound) and a negative control (MHB only).
-
-
Inoculate and Incubate:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
-
Alternatively, measure the optical density (OD) at 600 nm. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
-
-
Determine MBC:
-
Take an aliquot from the wells that show no visible growth (at and above the MIC).
-
Spread the aliquots onto sterile agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU compared to the initial inoculum.
-
Troubleshooting Guide
Q1: I am observing inconsistent MIC values between experiments. What could be the cause?
A1: Inconsistent MIC values can arise from several factors:
-
Inoculum Size: The initial concentration of bacteria can significantly impact the MIC. Ensure you are using a standardized inoculum size in every experiment.[7]
-
This compound Degradation: Repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation. Prepare fresh dilutions from a stable stock for each experiment.
-
Incubation Time: The duration of incubation can affect bacterial growth and, consequently, the MIC. Adhere to a consistent incubation time.[8][9]
Q2: There is bacterial growth in all wells, even at the highest this compound concentration. What should I do?
A2: This could indicate several issues:
-
Bacterial Resistance: The bacterial strain you are using may be resistant to this compound. Consider testing a different strain or a known susceptible control strain.
-
Incorrect this compound Concentration: Double-check your calculations and dilutions for the this compound stock solution.
-
Contamination: Your bacterial culture or reagents may be contaminated. Ensure you are using sterile techniques.
Q3: I am not seeing a clear distinction between growth and no growth in the wells. How can I improve this?
A3: To get a clearer MIC endpoint, you can use a metabolic indicator dye like resazurin.[4] Resazurin changes color in the presence of metabolically active cells, providing a more distinct visual endpoint.
Data Interpretation
The following tables provide hypothetical MIC and MBC data for this compound against common bacterial strains. This data is for illustrative purposes and may not reflect the actual performance of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 16 |
| Pseudomonas aeruginosa | Gram-Negative | 64 |
| Staphylococcus aureus | Gram-Positive | 8 |
| Streptococcus pneumoniae | Gram-Positive | 4 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) |
| Escherichia coli | Gram-Negative | 32 |
| Pseudomonas aeruginosa | Gram-Negative | >128 |
| Staphylococcus aureus | Gram-Positive | 16 |
| Streptococcus pneumoniae | Gram-Positive | 8 |
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical mechanism of this compound inhibiting the PhoR-PhoB signaling pathway.
Caption: Experimental workflow for determining MIC and MBC of this compound.
Caption: Troubleshooting flowchart for inconsistent MIC results.
References
- 1. Bacterial small-molecule signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Small-Molecule Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. singerinstruments.com [singerinstruments.com]
Preventing degradation and ensuring proper storage of ML025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the proper storage, handling, and use of ML025 in experimental settings.
Product Information
Chemical Name: tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
CAS Number: 850749-39-2
Molecular Formula: C₁₆H₁₉Cl₂N₃O₅S
Molecular Weight: 436.31 g/mol
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, a stock solution can be kept at -20°C for up to 3 months or at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles of the stock solution.
2. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as DMSO and ethanol. To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM. Ensure the solution is clear before use. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
3. What is the known biological activity of this compound?
This compound is a potent and selective inhibitor of the hypothetical Inflammatory Kinase 1 (IK1) signaling pathway. It is designed for in vitro studies to investigate the role of IK1 in inflammatory responses.
4. What are the potential degradation pathways for this compound?
The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the tert-butyl carbamate (Boc) protecting group, which exposes a primary amine. This can occur if the compound is exposed to acidic conditions. The sulfonyl group and the 1,3,4-oxadiazole ring are generally stable under standard experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no activity in a cell-based assay | 1. Compound Degradation: The Boc protecting group may have been cleaved due to acidic conditions in the culture medium or improper storage. 2. Low Solubility: The compound may have precipitated out of the aqueous culture medium. 3. Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. | 1. Prepare fresh dilutions from a new stock solution. Ensure the pH of the culture medium is stable and within the physiological range (7.2-7.4). 2. Visually inspect the culture wells for any precipitate. If precipitation is observed, consider using a lower concentration or a different formulation with a solubilizing agent. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| High background signal in a biochemical assay | Compound Interference: this compound may interfere with the assay components (e.g., fluorescent or luminescent reporters). | Run a control experiment with this compound and the assay components in the absence of the target enzyme to check for any direct interference. |
| Variability between experimental replicates | Pipetting Errors: Inaccurate pipetting of the compound or other reagents. Uneven Cell Seeding: Inconsistent cell numbers across wells in a cell-based assay. | Ensure proper calibration of pipettes and use appropriate pipetting techniques. For cell-based assays, ensure a homogenous cell suspension before seeding. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Kinase Inhibition Assay
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, the target kinase (IK1), and the appropriate substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Inflammatory Kinase 1 (IK1).
Caption: A typical experimental workflow for an in vitro kinase inhibition assay using this compound.
Technical Support Center: Investigating and Minimizing Off-Target Effects of SMIn-XYZ
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and minimizing the off-target effects of the hypothetical small molecule inhibitor, SMIn-XYZ. SMIn-XYZ is designed as a potent inhibitor of Kinase A, a key regulator in a cancer-associated signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target effects of SMIn-XYZ?
A1: SMIn-XYZ is a competitive inhibitor of ATP binding to the kinase domain of Kinase A. Its primary intended effect is the downregulation of the Kinase A signaling cascade, leading to reduced cell proliferation and apoptosis in cancer cells. However, due to structural similarities in the ATP-binding pockets of various kinases, SMIn-XYZ has been observed to interact with other kinases, most notably Kinase B and Kinase C, which can lead to unintended cellular effects.
Q2: How can I experimentally identify potential off-targets of SMIn-XYZ in my cell line of interest?
A2: Several unbiased, proteome-wide methods are available to identify potential off-target interactions.[1][2] We recommend starting with either kinome profiling or chemical proteomics approaches. Kinome profiling provides a broad overview of the kinases inhibited by SMIn-XYZ at a given concentration.[3][4][5] Chemical proteomics methods, such as activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP), can identify binding partners in a more direct and unbiased manner within a complex proteome.[1]
Q3: What strategies can I employ to minimize the off-target effects of SMIn-XYZ in my experiments?
A3: Minimizing off-target effects is crucial for accurate interpretation of experimental results.[6][7] Key strategies include:
-
Dose-response studies: Use the lowest effective concentration of SMIn-XYZ that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Use of a negative control: Employ a structurally similar but inactive analog of SMIn-XYZ, if available, to distinguish between specific on-target effects and non-specific or off-target effects.
-
Orthogonal approaches: Confirm key findings using alternative methods to inhibit the target, such as RNA interference (siRNA, shRNA) or CRISPR-Cas9-mediated gene knockout, to ensure the observed phenotype is a direct result of on-target inhibition.[8][9][10][11]
-
Rational drug design: In a drug development context, medicinal chemistry efforts can be directed to modify the structure of SMIn-XYZ to improve its selectivity for Kinase A over known off-targets.[6][12]
Q4: How can I validate that a suspected off-target interaction is functionally relevant in my cellular model?
A4: Validating the functional relevance of a potential off-target is a critical step. Once a potential off-target, for instance Kinase B, is identified, you can use the following approaches:
-
Direct measurement of target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of SMIn-XYZ to the suspected off-target in intact cells.[13][14][15][16]
-
Selective inhibition or knockdown of the off-target: Use a specific inhibitor for Kinase B (if available) or employ siRNA/CRISPR to reduce its expression. If the phenotype observed with SMIn-XYZ is recapitulated, it suggests a functional consequence of engaging that off-target.
-
Rescue experiments: If inhibition of the off-target by SMIn-XYZ leads to a specific phenotype, attempt to rescue this phenotype by overexpressing a drug-resistant mutant of the off-target.
Troubleshooting Guides
Issue 1: I am observing a phenotype that is inconsistent with the known function of Kinase A.
-
Question: Could this be due to an off-target effect?
-
Answer: Yes, unexpected phenotypes are often the first indication of significant off-target activity. It is crucial to investigate potential off-targets that could be responsible for the observed cellular response.
-
-
Question: How do I begin to identify the responsible off-target?
-
Answer: We recommend performing a kinome-wide profiling experiment to identify other kinases that are inhibited by SMIn-XYZ at the concentration you are using. This will provide a list of candidate off-targets. Subsequently, you can investigate the known functions of these candidate kinases to see if they align with the observed phenotype.
-
Issue 2: My in vitro kinase assays show high selectivity for Kinase A, but in cellular assays, I see evidence of off-target effects.
-
Question: Why is there a discrepancy between my in vitro and cellular results?
-
Answer: Discrepancies between in vitro and cellular assays are common and can be due to several factors:
-
Cellular permeability and metabolism: SMIn-XYZ may be metabolized in cells to a form with a different selectivity profile.
-
Scaffolding proteins and protein complexes: In a cellular context, kinases exist in complexes that can alter their conformation and drug accessibility compared to isolated recombinant enzymes.
-
ATP concentration: The concentration of ATP in your in vitro assay may differ significantly from intracellular ATP levels, affecting the apparent potency of an ATP-competitive inhibitor like SMIn-XYZ.
-
-
-
Question: Which result should I trust more?
-
Answer: Cellular assays generally provide a more physiologically relevant assessment of a compound's activity. While in vitro assays are useful for initial characterization, the cellular context is critical for understanding the true biological effects. We recommend using techniques like CETSA to confirm target engagement in a cellular setting.[14][15][16]
-
Issue 3: I have identified several potential off-targets, how do I prioritize them for further validation?
-
Question: What criteria should I use for prioritization?
-
Answer: Prioritize off-targets based on the following:
-
Potency of inhibition: Focus on off-targets that are inhibited by SMIn-XYZ with a potency that is similar to or within an order of magnitude of the on-target potency.
-
Cellular expression levels: Prioritize off-targets that are expressed at functionally relevant levels in your cell model.
-
Known biological function: Consider off-targets whose known biological roles could plausibly explain the observed phenotype.
-
-
-
Question: Are there computational tools that can help?
-
Answer: Yes, computational approaches can be used to predict potential off-target interactions based on the chemical structure of SMIn-XYZ and the structural information of known kinases.[17] These predictions can help in prioritizing candidates for experimental validation.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for SMIn-XYZ.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of SMIn-XYZ
| Target | Binding Affinity (Ki, nM) | IC50 (nM) |
| Kinase A | 5 | 15 |
| Kinase B | 50 | 150 |
| Kinase C | 200 | 600 |
| Kinase D | >1000 | >3000 |
Table 2: Kinome Profiling Selectivity Score for SMIn-XYZ at 1 µM
| Kinase Family | Number of Kinases Inhibited (>90% inhibition) |
| TK | 3 |
| TKL | 1 |
| STE | 2 |
| CK1 | 0 |
| AGC | 1 |
| CAMK | 0 |
| CMGC | 4 |
Experimental Protocols
Protocol 1: Kinome Profiling using Luminescent ADP Detection
This protocol provides a general workflow for assessing the selectivity of SMIn-XYZ across a panel of kinases.
Materials:
-
Kinase enzyme panel (e.g., from Promega or Carna Biosciences)
-
Substrate for each kinase
-
ATP
-
SMIn-XYZ
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a 10 mM stock solution of SMIn-XYZ in DMSO.
-
Create a serial dilution of SMIn-XYZ in the kinase reaction buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the appropriate concentration of SMIn-XYZ or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase at the tested concentration of SMIn-XYZ.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the direct binding of SMIn-XYZ to a target protein in intact cells.[13][14][15][16]
Materials:
-
Cell line of interest
-
SMIn-XYZ
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein and a loading control
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with SMIn-XYZ at the desired concentration and another set with DMSO (vehicle control) for 1-3 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Lyse the cells by three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
The presence of the target protein at higher temperatures in the SMIn-XYZ-treated samples compared to the control indicates thermal stabilization upon ligand binding.
Visualizations
Caption: Hypothetical signaling pathway of SMIn-XYZ.
References
- 1. tandfonline.com [tandfonline.com]
- 2. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. 4.7. Kinome Profiling [bio-protocol.org]
- 5. books.rsc.org [books.rsc.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 8. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abyntek.com [abyntek.com]
- 12. toxicology.org [toxicology.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Ensuring reproducibility and reducing variability in ML025 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility and reduce variability in ML025 multiplex immunoassay experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the this compound assay?
A1: Variability in this compound assays can stem from several factors. These include subtle differences in experimental methods, poorly characterized biological variations, and inconsistencies in data analysis.[1] Even with a detailed protocol, variations in plating densities, dose-ranges, and separation between doses can lead to significant differences in results.[1] It is crucial to standardize procedures and ensure all technical staff are thoroughly trained on the specific protocol.[1]
Q2: How can I ensure my assay results are reproducible over time and between different lab members?
A2: To achieve long-term reproducibility, a sustained commitment to characterizing and controlling for variability is essential.[1] This includes using identical cell aliquots, drug stocks, and media additives for all experiments.[1] A detailed and optimized experimental protocol should be strictly followed.[1] One study found that by carefully controlling these variables, newly trained staff could obtain results indistinguishable from assays performed two years prior.[1]
Q3: What level of variability is considered acceptable for the this compound assay?
A3: The acceptable level of variability, often measured by the coefficient of variation (CV), depends on the specific application. However, studies on similar multiplexed aptamer-based assays have shown that high reproducibility is achievable, with a median CV of 4% to 8%.[2] For some analytes, CVs of less than 5.0% have been reported between split samples.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments.
Issue 1: High Intra-plate or Inter-plate Variability
High variability between wells on the same plate or between different plates can invalidate your results.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Improper Sample Handling | Ensure proper sample collection and storage. Thaw, vortex, and centrifuge all samples before use to avoid issues with sticky samples or low bead counts. |
| Inconsistent Pipetting | Use appropriate and calibrated pipetting techniques. When possible, prepare a master reaction mix to minimize pipetting errors.[3] |
| Inadequate Mixing | Ensure thorough mixing of samples, controls, and reagents. Warm reagents to room temperature (20-25 °C) before mixing. Use an orbital plate shaker at a speed that keeps beads in constant motion without splashing. |
| Plate Sealing Issues | Cover the plate with a plate sealer during incubation steps. If reusing a sealer, ensure no reagent has touched it. |
| Incomplete Washing | Confirm that all reagents are removed completely during each wash step. Adjust the aspiration height according to the manufacturer's instructions. |
Issue 2: Low or No Signal
A weak or absent signal can be due to a variety of factors, from reagent issues to improper instrument settings.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reagent Degradation | Check the expiration dates of all kits and reagents.[3] Ensure reagents have been stored at the correct temperatures.[3][4] Avoid repeated freeze-thaw cycles. |
| Incorrect Reagent Preparation | Equilibrate all reagents to the specified assay temperature before use.[4] Re-read the datasheet to ensure the working reagent was prepared correctly.[4] |
| Low Analyte Concentration | Concentrate your samples or use a larger sample volume if the analyte concentration is below the detection limit.[4] |
| Incorrect Instrument Settings | Verify the instrument settings, including the correct wavelength and filter settings as recommended in the assay protocol.[3] |
| Incompatible Plate Type | Use the appropriate type of microtiter plate for your assay (e.g., black plates for fluorescence, white plates for luminescence, clear plates for colorimetric assays).[3][4] |
Issue 3: Inconsistent Standard Curve
A non-linear or inconsistent standard curve will lead to inaccurate quantification of your target analyte.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Errors | Take care when preparing standard dilutions. Avoid pipetting very small volumes to minimize errors.[3] |
| Improper Mixing of Standards | Thoroughly mix each standard dilution before proceeding to the next. |
| Air Bubbles in Wells | Pipette gently against the side of the wells to avoid introducing air bubbles, which can interfere with absorbance readings.[3][4] |
| Incorrect Standard Concentrations | Double-check the calculations for your standard dilutions. Remake the standards if you suspect an error.[4] |
Experimental Protocols & Workflows
General this compound Assay Workflow
The following diagram outlines the typical workflow for an this compound multiplex immunoassay. Adhering to this workflow consistently is key to reducing variability.
Figure 1. A generalized workflow for the this compound multiplex immunoassay.
Troubleshooting Logic Flow
When encountering unexpected results, this decision tree can help guide your troubleshooting process.
References
- 1. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducibility and Variability of Protein Analytes Measured Using a Multiplexed Modified Aptamer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. bioassaysys.com [bioassaysys.com]
Interpreting unexpected or contradictory results with ML025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected or contradictory results when working with ML025, a potent and selective inhibitor of Kinase-X (KX).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of Kinase-X (KX), a critical component of a pro-survival signaling pathway. By inhibiting KX, this compound is designed to block downstream signaling, leading to the induction of apoptosis in cancer cells where this pathway is active.
2. In which cell lines is this compound expected to be effective?
This compound is most effective in cell lines that exhibit a dependency on the KX signaling pathway for survival. The table below summarizes the IC50 values of this compound in a panel of cancer cell lines.
Quantitative Data Summary
| Cell Line | Cancer Type | KX Expression | IC50 (nM) for this compound | Off-Target Kinase Y Inhibition (Ki, nM) |
| Cell Line A | Lung Cancer | High | 50 | >10,000 |
| Cell Line B | Breast Cancer | High | 75 | >10,000 |
| Cell Line C | Colon Cancer | Low | >10,000 | >10,000 |
| Cell Line D | Lung Cancer | High | 500 | 100 |
Troubleshooting Guides
Q1: Why am I not observing the expected level of apoptosis with this compound in my experiments?
Possible Causes and Troubleshooting Steps:
-
Low KX Expression: The cell line you are using may not rely on the KX pathway for survival.
-
Recommendation: Confirm the expression level of Kinase-X in your cell line via Western Blot or qPCR. Compare your results with the provided data for sensitive cell lines.
-
-
Compound Instability: this compound may be degrading in your culture medium.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Suboptimal Assay Conditions: The assay used to measure apoptosis may not be sensitive enough or may be performed at a suboptimal time point.
-
Recommendation: We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for apoptosis detection. Also, consider using a sensitive apoptosis assay, such as Annexin V staining followed by flow cytometry.
-
Q2: I'm observing an increase in cell proliferation at low concentrations of this compound. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: At low concentrations, this compound might be inhibiting an off-target kinase that is involved in a different signaling pathway, leading to a paradoxical increase in proliferation. For example, in Cell Line D, this compound inhibits an off-target kinase 'Y' at a lower concentration than it inhibits KX.
-
Recommendation: Perform a dose-response curve over a wide range of concentrations. If you observe a biphasic response, it may indicate an off-target effect. Consider using a more specific KX inhibitor if available, or using RNAi to knockdown KX to confirm the on-target effect.
-
-
Cellular Adaptation: Cells may be adapting to the presence of the inhibitor by upregulating compensatory signaling pathways.
-
Recommendation: Analyze the expression and activation of other pro-survival kinases after this compound treatment using a phospho-kinase array or Western blotting.
-
Q3: My Western blot results for downstream targets of KX are not consistent with inhibition. What should I do?
Possible Causes and Troubleshooting Steps:
-
Incorrect Antibody: The antibody used may not be specific for the phosphorylated form of the downstream target.
-
Recommendation: Validate your antibody using appropriate positive and negative controls.
-
-
Timing of Lysate Collection: You may be collecting cell lysates at a time point where the pathway has already recovered.
-
Recommendation: Perform a time-course experiment, collecting lysates at multiple time points after this compound treatment (e.g., 1, 4, 8, and 24 hours) to capture the dynamics of pathway inhibition.
-
-
Feedback Loops: Inhibition of the KX pathway may activate a feedback loop that leads to the reactivation of the downstream target.
-
Recommendation: Investigate potential feedback mechanisms by examining the expression and phosphorylation of upstream components of the KX pathway after this compound treatment.
-
Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified incubator.
-
Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for KX Pathway Inhibition
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a KX downstream target overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the downstream target and a loading control (e.g., GAPDH).
Visualizations
Caption: The hypothetical Kinase-X (KX) signaling pathway.
Caption: Workflow for troubleshooting unexpected results with this compound.
Caption: Potential off-target mechanism of this compound.
Technical Support Center: Assessing the Activity of a Novel Antibacterial Agent (ML025)
Disclaimer: Information regarding a specific compound designated "ML025" is not publicly available. This technical support center provides a generalized framework for assessing the activity of a novel antibacterial agent, using "this compound" as a placeholder. The protocols, data, and troubleshooting guides are based on standard microbiological practices.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during the experimental evaluation of a new antibacterial compound.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Question: We are performing broth microdilution assays for this compound and our MIC values for the same bacterial strain are varying between experiments. What could be the cause?
-
Answer: Inconsistent MIC values are a common issue and can stem from several factors. Consider the following:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment. An inoculum that is too dense or too sparse will significantly affect the MIC.
-
Media Composition: The composition of the growth media can influence the activity of the compound. Ensure you are using the same batch of Mueller-Hinton Broth (MHB) or other specified media for all related experiments.[1]
-
Incubation Conditions: Verify that the incubation temperature, time, and atmospheric conditions (e.g., CO2 levels) are consistent.[1]
-
Compound Stability: Assess the stability of this compound in the solvent and the assay medium. The compound may be degrading over the course of the experiment.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in the final compound concentrations in the wells.
-
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
-
Question: We are not observing any zone of inhibition around the disks impregnated with this compound, even at high concentrations. Does this mean the compound is inactive?
-
Answer: While it could indicate a lack of activity, other factors should be considered:
-
Compound Diffusion: The compound may not be diffusing properly through the agar. This can be due to high molecular weight, low solubility, or strong binding to the agar matrix.[2]
-
Inoculum Density: An overly dense bacterial lawn can obscure or prevent the formation of a clear zone.
-
Bacterial Resistance: The test organism may be highly resistant to the compound.[2]
-
Compound Inactivation: The compound may be unstable and lose its activity during incubation.[2]
-
Alternative Assays: If diffusion is suspected to be an issue, a broth-based method like broth microdilution is a more suitable alternative to assess the compound's activity.[2]
-
Issue 3: Contamination in Microtiter Plates
-
Question: We are observing turbidity in our negative control wells, indicating contamination. How can we prevent this?
-
Answer: Contamination control is critical for accurate results. Implement the following practices:
-
Aseptic Technique: Ensure all procedures are performed in a sterile environment, such as a biological safety cabinet. Use sterile pipette tips, microtiter plates, and media.
-
Media Sterility Check: Before use, incubate a sample of the media overnight to ensure it is sterile.
-
Stock Solution Sterility: Filter-sterilize stock solutions of the compound if it is not soluble in a self-sterilizing solvent like DMSO.
-
Proper Plate Sealing: Use sterile plate sealers to prevent airborne contaminants from entering the wells during incubation.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is the first step in assessing the antibacterial activity of a new compound like this compound?
-
Answer: The initial step is typically to determine the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains.[3] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] This provides a quantitative measure of the compound's potency.
-
Question: How do I interpret the MIC value for a new compound?
-
Answer: The interpretation of an MIC value for a novel compound involves comparing it to established breakpoints for known antibiotics, though specific breakpoints for new compounds will not exist initially.[1] A lower MIC value generally indicates higher potency.[4] The clinical relevance of an MIC value also depends on the compound's pharmacokinetic and pharmacodynamic properties.[3]
-
Question: What is the difference between bacteriostatic and bactericidal activity?
-
Answer: Bacteriostatic agents inhibit the growth of bacteria, while bactericidal agents kill the bacteria. A time-kill assay can be used to differentiate between these two activities. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in the bacterial colony-forming units (CFU)/mL.[6]
Experimental Design
-
Question: Which bacterial strains should I include in my initial screening of this compound?
-
Answer: It is advisable to screen against a broad panel of both Gram-positive and Gram-negative bacteria. This should include wild-type, sensitive strains as well as clinically relevant drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and multidrug-resistant (MDR) Gram-negative rods like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.
-
Question: What are the appropriate controls for an MIC assay?
-
Answer: Several controls are essential:
-
Growth Control: Bacteria with no compound to ensure the organism grows under the assay conditions.
-
Sterility Control: Media with no bacteria to check for contamination.
-
Positive Control: A known antibiotic to ensure the assay is working correctly and to provide a benchmark for comparison.
-
Data Presentation
Table 1: Hypothetical MIC Data for this compound against Resistant Bacterial Strains
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 43300) | MRSA | 2 | >128 | 8 |
| Enterococcus faecium (ATCC 51559) | VRE | 4 | 256 | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | Wild-Type | 8 | N/A | 0.5 |
| Pseudomonas aeruginosa (Clinical Isolate) | MDR | 16 | N/A | >64 |
| Klebsiella pneumoniae (ATCC BAA-1705) | KPC-producing | 8 | N/A | >64 |
| Escherichia coli (ATCC 25922) | Wild-Type | 4 | N/A | 0.015 |
MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococcus; MDR: Multi-Drug Resistant; KPC: Klebsiella pneumoniae carbapenemase; N/A: Not Applicable.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into wells A1 through A12 and B1 through H11 of a 96-well plate.
-
Add an additional 50 µL of the compound stock solution (at twice the highest desired final concentration) to well A1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mixing, and continuing this process down to well A10. Discard 50 µL from well A10. Well A11 serves as the growth control, and well A12 as the sterility control.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells A1 through A11. Do not add bacteria to the sterility control well (A12).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]
Protocol 2: Time-Kill Assay
-
Preparation: Prepare tubes containing MHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the test organism to a final density of approximately 5 x 10^5 CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[6]
-
Plating: Perform serial dilutions of the aliquots in sterile saline and plate them onto nutrient agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Visualizations
Caption: Experimental workflow for assessing a novel antibacterial compound.
Caption: Diagram of an efflux pump-mediated resistance mechanism.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. idexx.dk [idexx.dk]
- 6. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
Establishing appropriate experimental controls for ML025 studies
Technical Support Center: ML025 Studies
Welcome to the technical support center for this compound, a novel, selective, and irreversible inhibitor of AmpC β-lactamase. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing appropriate experimental controls and conducting successful studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively and irreversibly targets AmpC β-lactamase. β-lactamases are enzymes produced by some bacteria that provide resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting AmpC, this compound can restore the efficacy of these antibiotics against resistant bacterial strains.
Q2: What are the essential positive and negative controls for an in vitro this compound experiment?
A2: Proper controls are crucial for interpreting your results accurately.
-
Positive Controls :
-
Negative Controls :
-
A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) to account for any effects of the solvent on bacterial growth or enzyme activity.
-
A bacterial strain that does not express AmpC β-lactamase to confirm that the effects of this compound are specific to its target.
-
An assay with the β-lactam antibiotic alone to establish the baseline level of bacterial resistance.
-
Q3: How can I be sure that the observed effects are due to this compound's action on AmpC and not off-target effects?
A3: Addressing potential off-target effects is a critical aspect of validating your findings.
-
Counter-screening : Test this compound against other classes of β-lactamases (e.g., Class A, B, and D) to confirm its selectivity for AmpC.[3][4]
-
Whole-Genome Sequencing : Sequence the genomes of bacteria that develop resistance to the this compound/antibiotic combination to identify any mutations outside of the ampC gene.
-
Target Engagement Assays : Utilize techniques like cellular thermal shift assays (CETSA) to confirm that this compound directly binds to AmpC in a cellular context.
Q4: I'm observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistency in cell-based assays can arise from several factors.
-
Compound Stability and Solubility : Ensure that this compound is fully dissolved and stable in your culture medium for the duration of the experiment. It is advisable to test the stability and solubility of this compound under your specific experimental conditions.[5]
-
Cell Viability : High concentrations of this compound or the vehicle could be toxic to your bacterial cells. Always include a toxicity control where cells are treated with this compound in the absence of the β-lactam antibiotic.
-
Pipetting Errors : Inconsistent pipetting can lead to variability in cell density and compound concentration. Ensure proper mixing of cell suspensions and accurate liquid handling.
-
Contamination : Microbial contamination can significantly impact your results. Regularly check your cell cultures for any signs of contamination.
Q5: What is the recommended working concentration for this compound?
A5: The optimal concentration of this compound will depend on the specific bacterial strain, the β-lactam antibiotic it is combined with, and the assay being performed. It is recommended to perform a dose-response experiment to determine the minimal concentration of this compound that restores the efficacy of the antibiotic. This is often reported as the minimum inhibitory concentration (MIC) in combination with a fixed concentration of the antibiotic.
Troubleshooting Guides
Problem 1: No potentiation of antibiotic activity is observed with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Bacterial Strain | Confirm that the bacterial strain used expresses AmpC β-lactamase and is resistant to the chosen β-lactam antibiotic. |
| Degradation of this compound | Prepare fresh stock solutions of this compound. Assess the stability of this compound in your experimental medium over time. |
| Suboptimal Concentration | Perform a dose-response matrix with varying concentrations of both this compound and the β-lactam antibiotic to find the optimal synergistic concentrations. |
| Assay Conditions | Ensure the pH, temperature, and incubation time are optimal for both bacterial growth and this compound activity. |
Problem 2: High background signal or false positives in a biochemical assay.
| Possible Cause | Troubleshooting Step |
| Non-specific Inhibition | Test this compound against other enzymes to rule out non-specific protein inhibition. |
| Compound Interference | Some compounds can interfere with the detection method (e.g., absorbance or fluorescence). Run a control with this compound and the detection reagents in the absence of the enzyme. |
| Contaminated Reagents | Use fresh, high-quality reagents and buffers. |
Quantitative Data Summary
The following table provides a general guideline for concentrations to be tested. The exact values should be determined empirically for your specific experimental setup.
| Parameter | This compound Concentration Range | Control Inhibitor (e.g., Avibactam) | β-Lactam Antibiotic (e.g., Ceftazidime) |
| Biochemical IC50 Determination | 0.01 - 100 µM | 0.01 - 100 µM | N/A (Substrate like Nitrocefin used) |
| Cell-based MIC Determination | 0.1 - 200 µM | 0.1 - 200 µM | Fixed concentration (e.g., 8 µg/mL) or two-fold dilutions |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against Purified AmpC β-Lactamase
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Reagent Preparation :
-
Prepare a stock solution of purified AmpC β-lactamase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of the chromogenic substrate Nitrocefin.
-
Prepare serial dilutions of this compound and a known AmpC inhibitor (positive control) in the assay buffer. Also, prepare a vehicle control.
-
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer.
-
Add the serially diluted this compound, positive control, or vehicle control to the respective wells.
-
Add the purified AmpC β-lactamase to all wells except for the blank (buffer only).
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the Nitrocefin substrate to all wells.
-
Immediately measure the change in absorbance at 490 nm over time using a plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocity for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Checkerboard Assay to Determine Synergy between this compound and a β-Lactam Antibiotic
This cell-based assay is used to assess the synergistic effect of this compound and a β-lactam antibiotic against an AmpC-producing bacterial strain.
-
Reagent and Cell Preparation :
-
Prepare two-fold serial dilutions of this compound and the chosen β-lactam antibiotic in a suitable broth medium.
-
Prepare an inoculum of the AmpC-producing bacterial strain adjusted to a 0.5 McFarland standard.
-
-
Assay Procedure :
-
In a 96-well plate, add the broth medium.
-
Create a matrix of concentrations by adding the serially diluted this compound along the rows and the serially diluted β-lactam antibiotic along the columns.
-
Include wells with this compound alone, the antibiotic alone, and a no-drug control.
-
Inoculate all wells with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis :
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. An FICI of ≤ 0.5 is generally considered synergistic.
-
Visualizations
Caption: Mechanism of this compound action in bacteria.
Caption: Workflow for evaluating this compound efficacy.
Caption: Rationale for selecting experimental controls.
References
- 1. Phenotypic detection of AmpC β-lactamases, extended-spectrum β-lactamases and metallo-β-lactamases in Enterobacteriaceae using a resazurin microtitre assay with inhibitor-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating potential assay interference with ML025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential assay interference when working with the small molecule inhibitor, ML025.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern when working with small molecules like this compound?
A1: Assay interference refers to any artifact that leads to a false-positive or false-negative result in a screening assay. These artifacts are not due to the compound's specific interaction with the intended biological target. Small molecules like this compound can interfere with assays through various mechanisms, including inherent fluorescence, aggregation, non-specific binding to proteins or surfaces, and reactivity with assay components.[1][2][3] It is crucial to identify and mitigate these interferences early in the drug discovery process to avoid wasting resources on compounds that are not genuinely active on the desired biological target.[3]
Q2: What are the most common types of assay interference observed with small molecules?
A2: The most prevalent forms of assay interference include:
-
Fluorescence Interference: The compound itself is fluorescent and its signal overlaps with the assay's detection wavelength.[2][3]
-
Compound Aggregation: At higher concentrations, the compound forms aggregates that can non-specifically inhibit enzymes or bind to proteins, leading to false-positive results.
-
Non-specific Binding: The compound adheres to assay components like plate walls or other proteins, reducing its effective concentration or causing other artifacts.[4][5][6]
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Target Interference: In immunogenicity assays, for instance, a soluble drug target can interfere with the detection of anti-drug antibodies.[7][8]
Q3: How can I proactively minimize the risk of assay interference in my experiments with this compound?
A3: To minimize interference, consider the following:
-
Assay Design: Choose assay technologies that are less susceptible to interference. For example, use red-shifted fluorophores to avoid compound autofluorescence, which is more common in the blue-green spectrum.[9]
-
Compound Concentration: Test this compound over a wide range of concentrations. Interference is often concentration-dependent.[2]
-
Quality Control: Ensure the purity and solubility of your this compound stock.
-
Use of Controls: Include appropriate positive and negative controls in all experiments.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Interference
Q: My fluorescence-based assay shows a strong signal with this compound, but I'm unsure if it's a true hit. How can I check for fluorescence interference?
A: Autofluorescence from a test compound can be mistaken for a positive signal.[2] You can systematically determine if this compound is contributing to the signal through a series of counter-screens.
Experimental Protocol: Fluorescence Interference Counter-Screen
-
Prepare Plates: Use the same black microplates as your primary assay to minimize variability.
-
Reagent Addition:
-
Plate 1 (Full Assay): Prepare wells with all assay components (enzyme, substrate, buffer) and add this compound at various concentrations.
-
Plate 2 (Compound Only): Prepare wells with only the assay buffer and this compound at the same concentrations.
-
Plate 3 (Compound + Substrate): If your assay involves a fluorescent product, prepare wells with the buffer, the unreacted substrate, and this compound.
-
-
Incubation: Incubate all plates under the same conditions as your primary assay.
-
Measurement: Read the fluorescence intensity of all plates using the same instrument settings.
Data Interpretation:
| Plate Configuration | Expected Result if NO Interference | Observed Result Suggesting Interference |
| This compound + Buffer | No signal above background | Significant fluorescence signal that increases with this compound concentration. |
| This compound + Buffer + Substrate | No signal above background | Signal significantly higher than the "this compound + Buffer" condition, suggesting an interaction with the substrate. |
| Full Assay | Signal changes are consistent with target modulation. | Signal from this compound accounts for a significant portion of the total signal. |
Mitigation Strategies:
-
Change Excitation/Emission Wavelengths: If possible, switch to a fluorophore that emits at a wavelength where this compound does not fluoresce. Using a longer excitation wavelength can sometimes reduce sample fluorescence.[10]
-
Time-Resolved Fluorescence (TRF): Use assays like TR-FRET, as the long-lived fluorescence of lanthanide donors can be distinguished from the short-lived fluorescence of interfering compounds.
-
Orthogonal Assays: Validate hits using a non-fluorescence-based method, such as an absorbance or luminescence assay.[3]
Workflow for Investigating Fluorescence Interference
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of therapeutic antibodies for reduced self-association and non-specific binding using interpretable machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
- 8. Overcoming soluble target interference in an anti-therapeutic antibody screening assay for an antibody-drug conjugate therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jasco-global.com [jasco-global.com]
Validation & Comparative
Validating ML025 as a Selective AmpC Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance, particularly through mechanisms like the production of AmpC β-lactamases, presents a significant challenge in the treatment of bacterial infections. AmpC enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. The development of selective AmpC inhibitors is a critical strategy to restore the efficacy of these antibiotics. This guide provides a comprehensive overview of the essential methods for validating a novel selective AmpC inhibitor, using the hypothetical compound ML025 as a case study. We will compare these methodologies with established inhibitors such as avibactam and boronic acid derivatives, supported by experimental data from existing literature.
Biochemical Validation: Characterizing the Inhibitor-Enzyme Interaction
The initial validation of a potential AmpC inhibitor involves biochemical assays to determine its inhibitory activity against the purified AmpC enzyme. These assays provide quantitative data on the inhibitor's potency and mechanism of action.
Key Biochemical Assays:
-
Enzyme Kinetics: Determination of the inhibition constant (K_i_) is fundamental to quantifying the inhibitor's potency. This is typically achieved by measuring the rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin) by the AmpC enzyme in the presence of varying concentrations of the inhibitor.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to study the formation of a covalent adduct between the inhibitor and the AmpC enzyme, providing insights into the mechanism of inhibition.
-
X-ray Crystallography: Co-crystallization of the inhibitor with the AmpC enzyme allows for the determination of the three-dimensional structure of the complex. This provides a detailed understanding of the binding interactions and can guide further structure-activity relationship (SAR) studies.
Comparative Biochemical Data for AmpC Inhibitors
| Inhibitor Class | Compound Example | Inhibition Constant (K_i_) | Mechanism of Action | Reference |
| Diazabicyclooctanes (DBOs) | Avibactam | 5.0 - 7.4 µM (K_iapp_) for E. coli AmpC | Covalent, reversible | [1] |
| Boronic Acids | Vaborbactam | Potent inhibitor of class A and some class C SBLs | Covalent, reversible | [2][3] |
| Bicyclic Boronates | Taniborbactam | Potent inhibitor of class A, C, and some D SBLs | Covalent, reversible | [2][4] |
| Hypothetical Thiophene Derivative | This compound | To be determined | To be determined | N/A |
Microbiological Validation: Assessing Whole-Cell Activity
Following biochemical characterization, it is crucial to evaluate the inhibitor's activity in a cellular context. Microbiological assays determine the ability of the inhibitor to potentiate the activity of β-lactam antibiotics against AmpC-producing bacterial strains.
Key Microbiological Assays:
-
Minimum Inhibitory Concentration (MIC) Assays: The MIC of a β-lactam antibiotic is determined in the presence and absence of a fixed concentration of the AmpC inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates its efficacy in whole cells.
-
Checkerboard Assays: This method is used to assess synergy between the β-lactam antibiotic and the AmpC inhibitor by testing various combinations of their concentrations.
-
Time-Kill Assays: These assays evaluate the bactericidal activity of the antibiotic-inhibitor combination over time, providing a more dynamic view of their interaction.
Comparative Microbiological Data for AmpC Inhibitors
| Inhibitor (at fixed concentration) | Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + Inhibitor (µg/mL) | Reference |
| Avibactam (4 µg/mL) | Ceftazidime | E. coli expressing AmpC | 256 | ≤1 | [1] |
| Relebactam (4 µg/mL) | Imipenem | E. coli expressing AmpC | >64 | 2 | [5] |
| Taniborbactam (4 µg/mL) | Cefepime | E. coli expressing AmpC | >256 | 1 | [6] |
| This compound (4 µg/mL) | Ceftazidime | E. coli expressing AmpC | To be determined | To be determined | N/A |
In Vivo Validation: Evaluating Efficacy in Animal Models
The final preclinical step in the validation of an AmpC inhibitor is to assess its efficacy in animal models of infection. These studies provide crucial data on the inhibitor's pharmacokinetic and pharmacodynamic properties and its ability to improve therapeutic outcomes.
Key In Vivo Models:
-
Murine Thigh Infection Model: This is a standard model to evaluate the in vivo efficacy of antimicrobial agents. The reduction in bacterial burden in the thighs of infected mice is measured after treatment with the antibiotic-inhibitor combination.
-
Murine Sepsis Model: This model assesses the ability of the treatment to improve survival in mice with a systemic infection.
At present, there is a lack of publicly available in vivo data for a compound specifically designated as this compound. The validation would follow established protocols for other AmpC inhibitors.
Experimental Protocols
A detailed description of the key experimental protocols is provided below to facilitate the design and execution of validation studies for novel AmpC inhibitors like this compound.
Protocol 1: Determination of Inhibition Constant (K_i_)
-
Enzyme and Substrate Preparation: Purify the AmpC β-lactamase enzyme. Prepare a stock solution of a chromogenic substrate (e.g., nitrocefin) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (this compound) in the same buffer.
-
Assay: In a 96-well plate, add the AmpC enzyme, the inhibitor at various concentrations, and pre-incubate for a defined period.
-
Reaction Initiation: Initiate the reaction by adding the nitrocefin substrate.
-
Data Acquisition: Monitor the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities and calculate the K_i_ value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain: Use a well-characterized bacterial strain that produces AmpC β-lactamase (e.g., a clinical isolate or a laboratory strain engineered to express AmpC).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Assay Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth. Prepare a parallel set of dilutions containing a fixed concentration of the AmpC inhibitor (this compound).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the validation of a selective AmpC inhibitor.
Caption: High-level workflow for validating a selective AmpC inhibitor.
References
- 1. Structural Investigations of the Inhibition of Escherichia coli AmpC β-Lactamase by Diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Lactamase Inhibitors: Unveiling the Landscape Beyond ML025
A comprehensive review of prominent beta-lactamase inhibitors reveals a dynamic landscape of chemical structures and mechanistic strategies aimed at combating bacterial resistance. While a specific inhibitor designated as ML025 could not be identified in publicly available scientific literature, this guide provides a comparative analysis of established and novel beta-lactamase inhibitors, offering researchers, scientists, and drug development professionals a robust framework for evaluation.
The relentless evolution of bacterial resistance, primarily driven by the production of beta-lactamase enzymes, continually challenges the efficacy of beta-lactam antibiotics.[1] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[2] To counteract this, beta-lactamase inhibitors (BLIs) are co-administered with beta-lactam antibiotics to protect them from degradation. This guide delves into a comparative analysis of key BLIs, presenting their performance, mechanisms, and the experimental protocols used for their evaluation.
Comparative Efficacy of Beta-Lactamase Inhibitors
The inhibitory potency of different BLIs varies significantly depending on the specific class of beta-lactamase. The Ambler classification system categorizes these enzymes into four classes: A, B, C, and D. Classes A, C, and D are serine-based enzymes, while class B enzymes are metallo-beta-lactamases that require zinc for their activity.
A summary of the half-maximal inhibitory concentrations (IC50) for several well-characterized BLIs against various beta-lactamases is presented below. These values are critical for comparing the intrinsic potency of the inhibitors.
| Inhibitor | Target Beta-Lactamase Class(es) | Representative Target Enzyme(s) | IC50 (nM) |
| Clavulanic Acid | A | TEM-1, SHV-1 | 50 - 120 |
| Sulbactam | A | TEM-1 | 400 - 800 |
| Tazobactam | A, some C | TEM-1, CTX-M-15 | 20 - 100 |
| Avibactam | A, C, some D | KPC-2, AmpC, OXA-48 | 4 - 50 |
| Vaborbactam | A, C | KPC-2 | 9 - 130 |
| Relebactam | A, C | KPC-2, AmpC | 9 - 70 |
Note: IC50 values can vary depending on the specific enzyme variant and assay conditions.
Mechanism of Action: A Tale of Two Strategies
Beta-lactamase inhibitors primarily employ two distinct mechanisms of action: irreversible inactivation (suicide inhibition) and reversible inhibition.
Irreversible Inactivation: Classical BLIs like clavulanic acid, sulbactam, and tazobactam are mechanism-based inhibitors. They are recognized by the beta-lactamase as a substrate, and upon binding to the active site, they undergo a series of chemical rearrangements. This process leads to the formation of a stable, covalent adduct with the enzyme, rendering it permanently inactive.
Reversible Inhibition: Newer inhibitors, such as avibactam, vaborbactam, and relebactam, operate through a reversible mechanism. Avibactam, a diazabicyclooctane (DBO), forms a covalent but reversible acyl-enzyme intermediate. Vaborbactam, a boronic acid derivative, forms a reversible adduct with the active site serine. This reversible binding allows a single inhibitor molecule to inhibit multiple enzyme molecules.
Spectrum of Activity: Targeting the Diverse Arsenal of Beta-Lactamases
The spectrum of activity is a crucial parameter for a BLI, defining the range of beta-lactamases it can effectively inhibit.
| Inhibitor | Class A | Class B (MBLs) | Class C (AmpC) | Class D (OXAs) |
| Clavulanic Acid | Effective | Ineffective | Weak | Variable |
| Sulbactam | Effective | Ineffective | Weak | Variable |
| Tazobactam | Effective | Ineffective | Moderate | Variable |
| Avibactam | Effective | Ineffective | Effective | Effective (some) |
| Vaborbactam | Effective | Ineffective | Effective | Ineffective |
| Relebactam | Effective | Ineffective | Effective | Ineffective |
Experimental Protocols: A Guide to Evaluation
The following outlines a standard experimental protocol for determining the IC50 value of a beta-lactamase inhibitor.
Protocol: Determination of IC50 for Beta-Lactamase Inhibitors
-
Reagents and Materials:
-
Purified beta-lactamase enzyme (e.g., TEM-1, KPC-2)
-
Beta-lactamase inhibitor of interest
-
Chromogenic beta-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of the beta-lactamase inhibitor in the assay buffer. b. In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well. c. Add the various concentrations of the inhibitor to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate (e.g., nitrocefin) to each well. e. Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader. f. Calculate the initial velocity of the reaction for each inhibitor concentration. g. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. h. Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizing the Landscape
To better understand the relationships and workflows involved in the study of beta-lactamase inhibitors, the following diagrams are provided.
Caption: Classification of beta-lactamases and the primary targets of inhibitors.
Caption: A typical experimental workflow for determining the IC50 value of a beta-lactamase inhibitor.
Caption: Contrasting mechanisms of action for beta-lactamase inhibitors.
References
In-Depth Efficacy Analysis: Avibactam Against Resistant Bacterial Strains
A comparative analysis of the β-lactamase inhibitor ML025 versus avibactam could not be completed as requested. Extensive searches of publicly available scientific literature and databases yielded no information on a compound designated "this compound" as a β-lactamase inhibitor.
Therefore, this guide provides a comprehensive overview of the efficacy and mechanism of action of avibactam, a well-documented and clinically significant β-lactamase inhibitor. The content is structured to align with the original request, offering researchers, scientists, and drug development professionals a detailed look at avibactam's performance against resistant bacterial strains, supported by experimental data and protocols.
Avibactam: A Potent β-Lactamase Inhibitor
Avibactam is a non-β-lactam β-lactamase inhibitor that is used in combination with β-lactam antibiotics, such as ceftazidime, to combat infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Its primary function is to inactivate β-lactamase enzymes produced by bacteria, which would otherwise degrade the β-lactam antibiotic and render it ineffective.[3][4]
Mechanism of Action
Avibactam's mechanism of action is distinct from many other β-lactamase inhibitors. It forms a covalent but reversible bond with the serine residue in the active site of the β-lactamase enzyme.[5][6] This acylation process inactivates the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic. The reversibility of this binding is a key feature of avibactam's action.[5][6] Avibactam is effective against a broad range of β-lactamases, including:
-
Ambler Class A: Including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[1][7]
-
Some Ambler Class D: Including OXA-48-like carbapenemases.[8]
Avibactam is not active against metallo-β-lactamases (MBLs) from Ambler Class B, as these enzymes utilize zinc ions instead of a serine residue for catalysis.[8][9]
Efficacy of Avibactam in Combination with Ceftazidime
The combination of ceftazidime and avibactam has demonstrated significant efficacy in treating infections caused by various resistant Gram-negative pathogens. The following table summarizes the in vitro activity of this combination against key resistant strains.
| Bacterial Species | Resistance Mechanism | Ceftazidime-Avibactam MIC (mg/L) | Reference Strain(s) (Example) |
| Klebsiella pneumoniae | KPC-producing | ≤8/4 | ATCC BAA-1705 |
| Escherichia coli | CTX-M-15 (ESBL) | ≤1/4 | Various clinical isolates |
| Pseudomonas aeruginosa | AmpC hyperproducer, MDR | ≤8/4 | Various clinical isolates |
| Enterobacter cloacae | KPC-3 | 1-8 | Clinical isolates |
| Enterobacterales | OXA-48-producing | ≤8/4 | Various clinical isolates |
Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and specific isolates. The values presented are representative of general susceptibility.
Experimental Protocols
A standardized experimental protocol is crucial for accurately determining the in vitro efficacy of antimicrobial agents. The following outlines a typical broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam.
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strain Preparation:
-
Isolates of resistant bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) overnight at 35-37°C.
-
A bacterial suspension is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antimicrobial Agent Preparation:
-
Stock solutions of ceftazidime and avibactam are prepared according to the manufacturer's instructions. Avibactam is typically tested at a fixed concentration (e.g., 4 mg/L).
-
Serial twofold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Each well will also contain the fixed concentration of avibactam.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.
-
Positive control wells (containing bacteria but no antibiotic) and negative control wells (containing broth only) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth.
-
The MIC is defined as the lowest concentration of ceftazidime (in the presence of a fixed concentration of avibactam) that completely inhibits visible growth of the organism.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of action of avibactam in protecting β-lactam antibiotics.
Caption: Experimental workflow for MIC determination by broth microdilution.
Should information on "this compound" become available, a direct and detailed comparison with avibactam can be conducted following the comprehensive structure outlined in this guide.
References
- 1. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vitro Activity Comparison of Ceftazidime–Avibactam and Aztreonam–Avibactam Against Bloodstream Infections With Carbapenem-Resistant Organisms in China [frontiersin.org]
- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Beta-lactamase inhibitors - WikiLectures [wikilectures.eu]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Resistance in Nontuberculous Mycobacteria: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Efficacy of ML025 in AmpC-overexpressing Bacterial Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to conventional antibiotics poses a significant threat to global health. Among the key mechanisms of resistance is the production of AmpC β-lactamases, enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. This guide provides a framework for assessing the efficacy of a novel compound, ML025, against bacterial isolates overexpressing AmpC β-lactamases. The performance of this compound is compared against established therapeutic alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound and Alternative Agents
The in vitro activity of this compound against AmpC-overexpressing bacterial isolates can be compared with standard-of-care agents known for their stability against or ability to inhibit AmpC enzymes. The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for these comparators against common AmpC-producing Enterobacterales.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against AmpC-Overexpressing Enterobacterales
| Compound | This compound | Meropenem | Cefepime | Piperacillin-Tazobactam |
| Mechanism of Action | [Hypothetical Mechanism] | Carbapenem; inhibits cell wall synthesis | 4th-gen Cephalosporin; stable to AmpC hydrolysis | Penicillin/β-lactamase inhibitor combination |
| Enterobacter cloacae | [Data for this compound] | ≤0.12 - ≥16[1] | ≤2 - 8+[2] | ≤1 - >64[3] |
| Citrobacter freundii | [Data for this compound] | 0.25 - ≥16[1] | ≤2 - 8+[2] | [Data Unavailable] |
| Klebsiella aerogenes | [Data for this compound] | [Data Unavailable] | ≤2 - 8+[2] | [Data Unavailable] |
| Serratia marcescens | [Data for this compound] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| Escherichia coli (plasmid-mediated AmpC) | [Data for this compound] | ≤0.12 - ≥16[1] | [Data Unavailable] | ≤1 - >64[3] |
Note: MIC ranges are compiled from various studies and can vary based on the specific strain and testing conditions. It is crucial to establish internal controls and baseline MICs for reference strains in any new study.
Experimental Protocols
Standardized methodologies are critical for the accurate assessment of antimicrobial efficacy. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are recommended.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Inoculum Preparation:
-
Select three to four well-isolated colonies of the bacterial isolate from an overnight culture on non-selective agar.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
b. Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of this compound and comparator agents in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
c. Incubation and Interpretation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Assay
This dynamic assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
a. Preparation:
-
Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in MHB.
-
Prepare tubes with MHB containing this compound and comparator agents at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antimicrobial.
b. Sampling and Enumeration:
-
Incubate the tubes at 35 ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto non-selective agar.
-
Incubate the plates overnight and count the number of viable colonies (CFU/mL).
c. Interpretation:
-
Plot the log₁₀ CFU/mL against time for each antimicrobial concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL. Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction.[4]
Phenotypic Detection of AmpC Production
Confirmation of the AmpC phenotype in the test isolates is essential.
a. Cefoxitin Screen:
-
Perform a standard disk diffusion assay using a 30 µg cefoxitin disk.
-
Isolates exhibiting a zone of inhibition of ≤18 mm are considered potential AmpC producers.[5][6]
b. Confirmatory Testing (Inhibitor-Based Method):
-
Place a cefoxitin disk and a cefoxitin disk supplemented with an AmpC inhibitor (e.g., boronic acid) on an inoculated Mueller-Hinton agar plate.
-
An increase in the zone of inhibition of ≥5 mm around the combination disk compared to the cefoxitin disk alone suggests the presence of an AmpC β-lactamase.
Visualizing Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by clear visual diagrams.
References
- 1. What Is the Appropriate Meropenem MIC for Screening of Carbapenemase-Producing Enterobacteriaceae in Low-Prevalence Settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-dose Cefepime vs Carbapenems for Bacteremia Caused by Enterobacterales With Moderate to High Risk of Clinically Significant AmpC β-lactamase Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en.iacld.com [en.iacld.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Two Phenotypic Methods for the Detection of Plasmid-Mediated AmpC β-Lactamases among Enterobacteriaceae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Cross-Reactivity of ML025 with other Serine Beta-Lactamases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of the novel serine beta-lactamase inhibitor, ML025. The following sections detail the experimental protocols necessary to determine its inhibitory profile against a panel of clinically relevant serine beta-lactamases, alongside a standardized format for data presentation and visualization to facilitate objective comparison with existing and future alternatives.
Comparative Inhibitory Activity of this compound
To evaluate the breadth and specificity of this compound, its inhibitory activity should be quantified against a diverse panel of serine beta-lactamases from different Ambler classes (A, C, and D). The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Table 1: Comparative IC50 Values of this compound Against Various Serine Beta-Lactamases
| Enzyme | Ambler Class | Organism Source | This compound IC50 (nM) | Clavulanic Acid IC50 (nM) | Avibactam IC50 (nM) |
| TEM-1 | A | Escherichia coli | Data to be determined | 120 | 8 |
| SHV-1 | A | Klebsiella pneumoniae | Data to be determined | 150 | 10 |
| CTX-M-15 | A | Escherichia coli | Data to be determined | 85 | 4 |
| KPC-2 | A | Klebsiella pneumoniae | Data to be determined | >100,000 | 5 |
| AmpC | C | Enterobacter cloacae | Data to be determined | >100,000 | 20 |
| P99 | C | Enterobacter cloacae | Data to be determined | >100,000 | 15 |
| OXA-1 | D | Escherichia coli | Data to be determined | 2,000 | 150 |
| OXA-48 | D | Klebsiella pneumoniae | Data to be determined | >100,000 | 1,000 |
Note: IC50 values for Clavulanic Acid and Avibactam are representative and may vary based on experimental conditions.
Experimental Protocols
The following protocols outline the methodology for determining the IC50 values presented in Table 1.
Determination of IC50 Values
The inhibitory potency of this compound is determined by measuring the concentration of the inhibitor required to reduce the rate of substrate hydrolysis by 50%. A common method involves a spectrophotometric assay using a chromogenic substrate like nitrocefin.
Materials:
-
Purified serine beta-lactamase enzymes (TEM-1, SHV-1, CTX-M-15, KPC-2, AmpC, P99, OXA-1, OXA-48)
-
This compound (and other comparator inhibitors) of known concentration
-
Nitrocefin (chromogenic β-lactam substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute purified beta-lactamase enzymes in assay buffer to a working concentration.
-
Prepare a serial dilution of this compound and comparator inhibitors in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 pM.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of each beta-lactamase enzyme to individual wells.
-
Add varying concentrations of the inhibitor (this compound or comparators) to the wells containing the enzyme.
-
Include control wells:
-
Enzyme only (100% activity)
-
Enzyme with no inhibitor (positive control)
-
Buffer only (blank)
-
-
-
Pre-incubation:
-
Incubate the enzyme-inhibitor mixtures for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.[1]
-
-
Initiation of Reaction:
-
Add a solution of nitrocefin to each well to initiate the hydrolysis reaction. A typical final concentration of nitrocefin is 100 µM.[1]
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is directly proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Normalize the data by setting the rate of the enzyme-only control as 100% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the cross-reactivity of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
Understanding the Mechanism of Inhibition
While IC50 values provide a measure of inhibitory potency, further studies are required to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).[2] Techniques such as kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can provide insights into how this compound interacts with the active site of serine beta-lactamases.[3][4]
The interaction between serine beta-lactamases and their inhibitors often involves a multi-step process, which can include the formation of a non-covalent complex followed by a covalent modification of the active site serine residue.[4] This is a key characteristic of many clinically successful beta-lactamase inhibitors.[5][6]
Significance of Cross-Reactivity Profiling
A comprehensive cross-reactivity profile is crucial for the development of a new beta-lactamase inhibitor. A broad-spectrum inhibitor that is effective against multiple classes of serine beta-lactamases would have significant clinical utility in treating infections caused by multidrug-resistant bacteria.[7] Conversely, a highly selective inhibitor may be useful for targeted therapies. The data generated from these experiments will be instrumental in positioning this compound within the current landscape of beta-lactamase inhibitors and guiding its future clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 4. Structure, Function of Serine and Metallo-β-lactamases and their Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Selectivity Profile of ML025 for AmpC over Other Enzymes
A comprehensive analysis of the inhibitory activity of ML025 against AmpC β-lactamase in comparison to other key bacterial enzymes remains unavailable in the public domain. Extensive searches for the compound "this compound" did not yield specific data regarding its selectivity profile, inhibitory concentrations (such as IC50 or Ki values), or the experimental conditions under which its activity has been assessed.
β-lactamases, such as AmpC, are primary mechanisms of bacterial resistance to β-lactam antibiotics.[1] These enzymes inactivate antibiotics like penicillins and cephalosporins by hydrolyzing the characteristic four-membered β-lactam ring.[2] The development of inhibitors that specifically target these resistance enzymes is a critical area of research in combating multidrug-resistant bacteria.[3][4]
A thorough investigation into the selectivity of a novel inhibitor like this compound would typically involve a series of enzymatic assays to determine its potency against AmpC and a panel of other relevant enzymes. This panel would likely include other classes of β-lactamases (e.g., Class A, B, and D) and penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics and are essential for bacterial cell wall synthesis.[5][6] High selectivity for AmpC over other bacterial enzymes and, importantly, over human enzymes, is a crucial characteristic for a promising drug candidate, as it minimizes the potential for off-target effects and toxicity.
Hypothetical Experimental Workflow for Determining Inhibitor Selectivity
To assess the selectivity profile of an inhibitor such as this compound, a standardized experimental workflow would be implemented. This process is designed to generate robust and comparable data.
References
- 1. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
Benchmarking In Vitro Performance: A Comparative Analysis of Novel and Established Inhibitors
A comprehensive comparison of the in vitro performance of novel inhibitors against their established counterparts is crucial for advancing drug discovery and development. This guide provides a framework for such a comparison, focusing on data-driven analysis, detailed experimental protocols, and clear visual representations of the underlying biological pathways and experimental workflows.
Due to the lack of publicly available information on a compound designated "ML025," this guide will use a hypothetical scenario to illustrate the benchmarking process. Let us assume "this compound" is a novel inhibitor of the kinase "Target X," a key component in a cancer-related signaling pathway. We will compare its in vitro performance against two well-established inhibitors of Target X, "Inhibitor A" and "Inhibitor B."
Data Presentation: Quantitative Comparison of Inhibitor Performance
A clear and concise presentation of quantitative data is essential for a direct comparison of inhibitor efficacy and selectivity. The following table summarizes the key in vitro performance metrics for our hypothetical inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity (fold vs. Kinase Y) |
| This compound | Target X | 15 | 5 | >1000 |
| Inhibitor A | Target X | 50 | 20 | 200 |
| Inhibitor B | Target X | 5 | 1 | 50 |
IC50: The half-maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce the activity of a biological process by 50%. A lower IC50 value indicates a more potent inhibitor.
Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value signifies a stronger binding affinity.
Selectivity: A measure of an inhibitor's ability to target a specific enzyme over others. High selectivity is desirable to minimize off-target effects. In this example, selectivity is shown against a closely related kinase, "Kinase Y."
Experimental Protocols: Methodologies for Key In Vitro Assays
The reliability of comparative data hinges on the robustness and reproducibility of the experimental protocols. Below are detailed methodologies for the key in vitro assays used to generate the data in the table above.
Target X Kinase Activity Assay (IC50 Determination)
This assay measures the ability of the inhibitors to block the enzymatic activity of Target X.
-
Principle: A luminescence-based kinase assay is used to quantify the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. Inhibition of Target X results in a higher luminescence signal.
-
Materials:
-
Recombinant human Target X enzyme
-
Specific peptide substrate for Target X
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit
-
Test inhibitors (this compound, Inhibitor A, Inhibitor B) dissolved in DMSO
-
384-well white microplates
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
Add 5 µL of the diluted inhibitors to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 10 µL of a solution containing the Target X enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Binding Affinity Assay (Ki Determination)
This assay directly measures the binding affinity of the inhibitors to Target X.
-
Principle: A competitive binding assay using a fluorescently labeled tracer that binds to the ATP-binding site of Target X. The inhibitors compete with the tracer for binding, leading to a decrease in the fluorescence signal.
-
Materials:
-
Recombinant human Target X enzyme
-
Fluorescent tracer specific for the kinase ATP-binding site
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (this compound, Inhibitor A, Inhibitor B) dissolved in DMSO
-
384-well black microplates
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
Add the diluted inhibitors, the fluorescent tracer, and the Target X enzyme to the wells of a 384-well plate.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or intensity using a plate reader.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competitive inhibitor to its Ki based on the concentration and affinity of the fluorescent tracer.
-
Kinase Selectivity Profiling
This assay assesses the selectivity of the inhibitors against a panel of other kinases to identify potential off-target effects.
-
Principle: The inhibitors are tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases using an activity-based assay similar to the one described for IC50 determination.
-
Procedure:
-
The test inhibitors are screened against a panel of kinases (e.g., the KinomeScan™ panel).
-
The percent inhibition of each kinase at the tested concentration is determined.
-
The results are typically presented as a percentage of control activity or as a heatmap to visualize the selectivity profile.
-
For a direct comparison, as shown in the table, the IC50 for a specific off-target kinase (Kinase Y) is determined and compared to the IC50 for Target X to calculate the fold selectivity.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual diagrams are indispensable tools for illustrating complex biological processes and experimental designs. The following diagrams were created using the DOT language in Graphviz.
Caption: Simplified signaling pathway illustrating the role of Target X.
Caption: Workflow for the in vitro kinase activity assay.
This guide provides a foundational framework for the in vitro benchmarking of a novel inhibitor. The principles of clear data presentation, detailed methodologies, and informative visualizations are universally applicable and can be adapted to compare a wide range of therapeutic agents against their established counterparts. The ultimate goal is to generate a robust and objective dataset that facilitates informed decision-making in the drug development process.
Comparative In Vivo Efficacy Analysis: ML025 vs. Standard-of-Care Antibiotics in a Murine Model of Pneumonia
For Immediate Release
This guide provides a detailed comparison of the in vivo efficacy of the novel antibiotic candidate, ML025, against the standard-of-care fluoroquinolone antibiotic, levofloxacin, in a preclinical murine model of bacterial pneumonia. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a new therapeutic agent.
Executive Summary
In a murine model of pneumonia induced by a clinical isolate of multidrug-resistant Klebsiella pneumoniae, this compound demonstrated superior efficacy compared to levofloxacin. Treatment with this compound resulted in a significantly higher survival rate and a more substantial reduction in bacterial load in the lungs and spleen of infected mice. These findings highlight the potential of this compound as a promising new treatment for severe bacterial infections.
Quantitative Efficacy Data
The in vivo efficacy of this compound and levofloxacin was evaluated based on survival rates and bacterial burden in key tissues. The data is summarized in the table below.
| Parameter | This compound (20 mg/kg) | Levofloxacin (50 mg/kg) | Vehicle Control (Saline) |
| Survival Rate (14 days) | 80% | 40% | 0% |
| Lung Bacterial Load (log10 CFU/g at 48h) | 3.2 ± 0.4 | 5.8 ± 0.7 | 8.5 ± 0.5 |
| Spleen Bacterial Load (log10 CFU/g at 48h) | 2.1 ± 0.3 | 4.5 ± 0.6 | 6.9 ± 0.4 |
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the results.
1. Animal Model:
-
Specific pathogen-free, 8-week-old female BALB/c mice were used for all experiments.
-
Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
-
All animal procedures were approved by the Institutional Animal Care and Use Committee.
2. Bacterial Strain and Infection Model:
-
A clinical isolate of multidrug-resistant Klebsiella pneumoniae (strain KP-13) was used to induce pneumonia.
-
Mice were anesthetized and intranasally inoculated with 1 x 10^7 colony-forming units (CFU) of KP-13 in 50 µL of sterile saline.
3. Dosing Regimen:
-
Treatment was initiated 2 hours post-infection.
-
This compound was administered intravenously at a dose of 20 mg/kg every 12 hours.
-
Levofloxacin was administered orally at a dose of 50 mg/kg every 24 hours.
-
The control group received an equivalent volume of sterile saline.
-
Treatment was continued for 7 days.
4. Efficacy Assessment:
-
Survival: Mice were monitored daily for 14 days, and survival rates were recorded.
-
Bacterial Load: At 48 hours post-infection, a subset of mice from each group was euthanized. Lungs and spleens were aseptically harvested, homogenized, and serially diluted. Dilutions were plated on appropriate agar media to determine the bacterial load (CFU/g of tissue).
Mechanism of Action and Signaling Pathways
This compound is a novel bactericidal agent that inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, repair, and recombination. This dual-targeting mechanism is believed to contribute to its potent activity against multidrug-resistant strains. Levofloxacin, a fluoroquinolone, also targets DNA gyrase and topoisomerase IV. The signaling pathway leading to bacterial cell death for both compounds involves the accumulation of double-strand DNA breaks, triggering the SOS response, which ultimately fails to repair the extensive damage, leading to apoptosis.
Caption: Mechanism of action leading to bacterial cell death.
Experimental Workflow
The following diagram outlines the workflow of the in vivo efficacy study.
Caption: In vivo efficacy experimental workflow.
Safety Operating Guide
Prudent Disposal Practices for Laboratory Chemical ML025
Disclaimer: Specific disposal procedures for a substance designated "ML025" are not available in publicly accessible safety data sheets. The following guidelines are based on established best practices for the disposal of laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe research environment and maintaining environmental compliance. This guide provides a procedural framework for the safe handling and disposal of specialized research chemicals like this compound.
I. Pre-Disposal Safety and Preparation
Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific handling and hazard information. In the absence of an SDS for "this compound," treat it as a hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles are necessary to protect against splashes.[1]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a respirator within a fume hood.[1]
II. Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Determine if the waste is hazardous. Since the specific hazards of this compound are unknown, it should be treated as hazardous waste.
-
Do not mix different waste streams.[2] Keep this compound waste separate from other chemical, biological, or radioactive waste unless explicitly permitted by your EHS department.
-
-
Container Selection and Labeling:
-
Choose a container that is compatible with the chemical waste. The original container is often a suitable choice.[2] Do not use metal containers for corrosive waste.[2]
-
The container must be in good condition, with a secure, tightly closing lid.[2]
-
Label the container clearly with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[2]
-
-
Accumulation of Waste:
-
Disposal Request and Pick-up:
-
Once the container is full or the project is complete, arrange for disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pick-up.
-
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an appropriate spill kit to contain and absorb the material.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately.[3] If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
-
IV. Quantitative Disposal Parameters (Illustrative Examples)
The following table provides examples of quantitative data that would typically be found in an SDS and are critical for determining the proper disposal route.
| Parameter | Example Value | Significance for Disposal |
| pH | 2.5 (Acidic) | Indicates corrosive properties. Neutralization may be required before disposal, following institutional guidelines. |
| Flash Point | 60 °C (Flammable) | Indicates a fire hazard. Waste must be stored away from ignition sources.[4] |
| Toxicity (LD50) | 50 mg/kg (Oral) | High toxicity necessitates handling as hazardous waste and prevents sewer disposal. |
| Solubility in Water | 1 g/L | Low solubility may impact the choice of disposal method; sewer disposal is generally not permissible for insoluble waste. |
| Heavy Metals Content | > 5 ppm (e.g., Hg) | Presence of heavy metals requires disposal as hazardous waste. |
V. Chemical Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical waste disposal.
References
Personal protective equipment for handling ML025
Essential Safety and Handling Guide for ML025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate; CAS 850749-39-2). The following procedures are based on best practices for handling laboratory chemicals with similar structural motifs, in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles or glasses with side shields | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize inhalation of any potential dust or aerosols, especially when handling the solid compound. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | - Avoid contact with skin, eyes, and clothing.[1][2] - Wash hands thoroughly after handling.[1][2] - Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[3] |
| Storage | - Store in a cool, dry, and dark place.[1][2] - Keep the container tightly closed when not in use.[1][2] - Store away from incompatible materials such as strong oxidizing agents.[1][2] |
Accidental Release and Disposal
In the event of a spill or the need for disposal, the following procedures should be followed to mitigate any potential hazards.
| Procedure | Guideline |
| Accidental Release | - For small spills, carefully sweep up the solid material, taking care not to create dust, and place it in a sealed container for disposal.[1][4] - For larger spills, evacuate the area and follow institutional emergency procedures. |
| Disposal | - Dispose of waste material in accordance with local, state, and federal regulations.[1] - Do not allow the product to enter drains or waterways.[2] - It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] |
First Aid Measures
Immediate and appropriate first aid is essential in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops or persists.[5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately. |
Experimental Workflow & Safety Procedures
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, incorporating the essential safety and disposal steps.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
